molecular formula C15H24 B1682129 Valencene CAS No. 4630-07-3

Valencene

Katalognummer: B1682129
CAS-Nummer: 4630-07-3
Molekulargewicht: 204.35 g/mol
InChI-Schlüssel: QEBNYNLSCGVZOH-NFAWXSAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valencene is a sesquiterpene naturally found in Valencia oranges, recognized for its distinct citrus aroma and diverse bioactivities relevant to scientific investigation . This compound serves as a key precursor in the synthesis of nootkatone, the characteristic aroma compound of grapefruit . In microbiological research, this compound demonstrates intrinsic antifungal properties. Recent studies highlight its promising synergistic activity when combined with fluconazole, effectively inhibiting the growth of pathogenic yeasts such as Candida spp. and Pichia kudriavzevii at significantly lower concentrations of the conventional antifungal . The mechanistic action is associated with the induction of reactive oxygen species (ROS) production, which contributes to fungal cell death . Beyond antimicrobial applications, this compound is also investigated for its anti-inflammatory and antioxidant activities. Research indicates that it can modulate the NF-κB signaling pathway, thereby inhibiting the exaggerated expression of Th2 and proinflammatory chemokines, which is relevant for immunological and dermatological studies . In industrial contexts, it is widely utilized as a natural flavoring and fragrance agent in food & beverage, cosmetics, and personal care product research . Offered as a high-purity reagent, this product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBNYNLSCGVZOH-NFAWXSAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047052
Record name Valencene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow oily liquid
Record name Valencene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Insoluble (in ethanol)
Record name Valencene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.914-0.919
Record name Valencene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4630-07-3
Record name Valencene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4630-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valencene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Valencene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,7β,8α)]-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALENCENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96H21P91IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Valencene: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valencene, a bicyclic sesquiterpene, is a naturally occurring secondary metabolite predominantly found in Valencia oranges and other citrus species. It is a significant contributor to the characteristic sweet, citrusy, and woody aroma of these fruits. Beyond its organoleptic properties, this compound has garnered considerable interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details the biosynthetic pathway of this compound, starting from farnesyl pyrophosphate, and outlines established experimental protocols for its extraction, isolation, analysis, and chemical synthesis. Furthermore, this guide presents quantitative data on its biological activities and the methodologies employed to ascertain them, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a carbobicyclic sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2][3][4] Its IUPAC name is (3R,4aS,5R)-4a,5-dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene. The molecule possesses a decalin framework with two methyl-bearing stereocenters.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₅H₂₄[1][2][3][6][7]
Molecular Weight 204.35 g/mol [2][3][4]
CAS Number 4630-07-3[2][3][4][7][8]
Appearance Colorless to pale yellow oily liquid[2][6]
Odor Sweet, citrusy, woody, orange-like[6][7][8]
Boiling Point 123 °C at 11 mmHg; 274 °C at 760 mmHg[1][9][10]
Density Approximately 0.914 - 0.92 g/mL at 25 °C[2][6][11]
Refractive Index Approximately 1.498 - 1.508 at 20 °C[2][10][11]
Solubility Insoluble in water; soluble in ethanol, oils, and organic solvents[2][7][9][12]
Flash Point >93 °C to 100 °C[6][13]

Biosynthesis of this compound

This compound is biosynthesized in plants from farnesyl pyrophosphate (FPP), a key intermediate in the terpenoid biosynthesis pathway. The direct precursor for FPP is formed through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The final and key step in this compound biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by the enzyme This compound synthase .[1][2][9][14] This enzyme belongs to the terpene synthase family and facilitates a complex carbocation-driven cyclization cascade to yield the characteristic bicyclic structure of this compound. Several this compound synthase genes have been identified from various plant species, including Citrus sinensis and Vitis vinifera.[2][9]

Valencene_Biosynthesis cluster_MVA_MEP Isoprenoid Precursor Biosynthesis cluster_FPP_synthesis Farnesyl Pyrophosphate Synthesis cluster_Valencene_synthesis This compound Synthesis Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway multiple steps IPP Isopentenyl Pyrophosphate (IPP) MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP->FPP FPP Synthase This compound This compound FPP->this compound This compound Synthase

Figure 1. Biosynthetic pathway of this compound from acetyl-CoA via the MVA/MEP pathways to FPP, and its final conversion by this compound synthase.

Experimental Protocols

Extraction and Isolation

This compound is typically extracted from the peels of citrus fruits, where it is most abundant.[1]

Protocol 1: Steam Distillation of this compound from Orange Peels

  • Sample Preparation: Fresh orange peels are grated or finely chopped to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled. The chopped peels are placed in a round-bottom flask with distilled water.

  • Distillation: The mixture is heated to boiling. The steam carries the volatile essential oils, including this compound, to the condenser.

  • Collection: The condensed distillate, a mixture of water and essential oil, is collected. The less dense essential oil phase, containing this compound, separates and forms a layer on top of the water.

  • Separation: The oil layer is carefully separated from the aqueous layer using a separatory funnel.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Protocol 2: Soxhlet Extraction of this compound

  • Sample Preparation: Dried and powdered citrus peels are placed in a thimble.

  • Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted with a flask containing a suitable solvent (e.g., hexane or ethanol) and a condenser.

  • Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, condenses, and drips into the thimble, immersing the sample and extracting the soluble compounds.

  • Siphoning: Once the solvent reaches a certain level in the extractor, it is siphoned back into the boiling flask, carrying the extracted compounds with it.

  • Cycle Repetition: This cycle is repeated multiple times to ensure thorough extraction.

  • Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude essential oil containing this compound.

Protocol 3: Purification by Column Chromatography

  • Stationary Phase: A glass column is packed with silica gel slurry.

  • Sample Loading: The crude essential oil is dissolved in a small amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel column.

  • Elution: A gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is passed through the column.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing pure this compound.

  • Solvent Evaporation: The solvent from the pure this compound fractions is evaporated to obtain the isolated compound.

Extraction_Workflow Start Citrus Peels Steam_Distillation Steam Distillation Start->Steam_Distillation Soxhlet_Extraction Soxhlet Extraction Start->Soxhlet_Extraction Crude_Oil Crude Essential Oil Steam_Distillation->Crude_Oil Soxhlet_Extraction->Crude_Oil Column_Chromatography Column Chromatography Crude_Oil->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound

Figure 2. General workflow for the extraction and purification of this compound from citrus peels.

Analysis

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or ethanol).

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A typical temperature program involves an initial temperature hold, followed by a gradual increase to a final temperature.

  • Detection (MS): As the separated compounds elute from the column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum for each peak is compared with a spectral library (e.g., NIST) to identify the compounds. The retention time of the this compound peak can be confirmed by running a pure standard under the same conditions for quantification.

Chemical Synthesis

While this compound is readily available from natural sources, chemical synthesis routes have also been developed, often as part of the total synthesis of its oxidation product, nootkatone. One approach involves the allylic oxidation of this compound.[10]

Protocol 5: Synthesis of Nootkatone from this compound (Illustrative)

  • Reaction Setup: this compound is dissolved in a suitable solvent (e.g., toluene).

  • Oxidation: An oxidizing agent, such as tert-butyl peracetate in the presence of a cuprous bromide catalyst, is added dropwise to the stirred solution. The reaction mixture is heated.

  • Hydrolysis: The resulting acetate esters are hydrolyzed to the corresponding alcohols.

  • Oxidation to Ketone: The secondary alcohol is then oxidized using an oxidizing agent like chromic acid to yield nootkatone.

  • Purification: The final product is purified by chromatography.

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities in preclinical studies.

Table 2: Summary of Biological Activities of this compound

Biological ActivityExperimental ModelKey FindingsReferences
Anti-inflammatory Carrageenan-induced paw edema in miceSignificant inhibition of paw edema formation.[3]
Pleurisy and peritonitis models in miceReduction in leukocyte recruitment and levels of pro-inflammatory cytokines (IL-1β, TNF-α).[3]
Antioxidant DPPH radical scavenging assayDose-dependent radical scavenging activity.[15]
Anticancer In vitro studies on various cancer cell linesCytotoxic activity against human oral, liver, lung, colon, melanoma, and leukemic cancer cells.[6]
Benzo(a)pyrene-induced lung cancer in miceProtective and therapeutic effects observed.[10]
Antimicrobial Broth microdilution assay (MIC determination)Inhibitory effects against various bacteria.[16]
Insecticidal Contact toxicity assays against insectsRepellent effect and contact toxicity against red flour beetles and aphids.[1][8][17]

Protocol 6: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

  • Animals: Swiss mice are used for the experiment.

  • Grouping: Animals are divided into control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of this compound).

  • Treatment: this compound or the control substances are administered orally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each mouse to induce edema.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Protocol 7: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: Different concentrations of this compound are prepared in methanol. A standard antioxidant (e.g., ascorbic acid) is used as a positive control.

  • Reaction: A specific volume of each this compound dilution is mixed with the DPPH solution.

  • Incubation: The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated for each concentration, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[12][18][19]

Protocol 8: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[14] This can be observed visually or by using an indicator like resazurin, where a color change indicates metabolic activity.[16]

Biological_Activity_Testing cluster_in_vivo In Vivo Assays cluster_in_vitro In Vitro Assays This compound This compound Anti_Inflammatory Anti-inflammatory (Paw Edema) This compound->Anti_Inflammatory Antioxidant Antioxidant (DPPH Assay) This compound->Antioxidant Antimicrobial Antimicrobial (MIC Assay) This compound->Antimicrobial Anticancer Anticancer (Cell Viability Assay) This compound->Anticancer

Figure 3. Overview of common experimental assays to evaluate the biological activities of this compound.

Conclusion

This compound is a versatile sesquiterpene with significant potential in the flavor, fragrance, and pharmaceutical industries. Its well-defined chemical structure and properties, coupled with its interesting biological activities, make it a compelling subject for further research and development. This technical guide provides a foundational understanding of this compound and detailed experimental protocols to facilitate its study and application. The continued exploration of this compound's therapeutic potential, supported by robust experimental methodologies, is crucial for unlocking its full value in various scientific and commercial domains.

References

Valencene synthase gene identification and characterization

Author: BenchChem Technical Support Team. Date: November 2025

Valencene, a highly valued sesquiterpene known for its characteristic citrus aroma and flavor, has garnered significant attention in the food, cosmetic, and pharmaceutical industries.[1][2] Its sustainable production through biotechnological approaches offers a promising alternative to extraction from natural sources, where it is often found in low concentrations.[1] Central to these efforts is the identification and characterization of the key enzyme responsible for its synthesis: this compound synthase. This technical guide provides an in-depth overview of the methodologies employed for the identification and characterization of this compound synthase genes, tailored for researchers, scientists, and drug development professionals.

This compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid biosynthetic pathway.[1][3][4] FPP itself is produced through two primary pathways: the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, predominantly active in bacteria and plant plastids.[1][3][5] this compound synthase, a type of terpene synthase, catalyzes the cyclization of the linear FPP molecule to form the bicyclic sesquiterpene, this compound.[1][3]

Gene_Cloning_Workflow RNA_Extraction RNA Extraction from Plant Tissue cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of Target Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Induction Induction of Protein Expression Transformation->Induction Purification Protein Purification Induction->Purification Metabolic_Engineering_Strategies Precursor_Supply Enhance FPP Supply (Overexpress MVA/MEP pathway genes) Valencene_Production Increased this compound Production Precursor_Supply->Valencene_Production Competing_Pathways Down-regulate Competing Pathways (e.g., squalene synthesis) Competing_Pathways->Valencene_Production VS_Expression Optimize this compound Synthase Expression (promoters, gene copies, fusion proteins) VS_Expression->Valencene_Production

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to the Biological Activities of Valencene

Introduction

This compound, a naturally occurring sesquiterpene found in high concentrations in Valencia oranges, as well as in various other citrus fruits and medicinal plants, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the current research on the biological activities of this compound, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying molecular pathways.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against several cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity
Cell LineCancer TypeAssayIC₅₀ ValueCitation
A549Lung CarcinomaMTT16.71 µg/mL[1]
Caco-2Colorectal AdenocarcinomaMTTNot explicitly stated, but demonstrated antiproliferative effects.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, Caco-2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and mediators. In vivo studies have demonstrated its efficacy in reducing inflammation in animal models.

Quantitative Data for Anti-inflammatory Activity
ModelParameterTreatmentDosageEffectCitation
Carrageenan-induced paw edema in micePaw edemaThis compound (oral)10, 100, 300 mg/kgSignificant inhibition of paw edema formation.
DNCB-sensitized NC/Nga mice (Atopic Dermatitis model)SCORAD indexThis compound (topical, 50 µM)50 µMSignificant reduction in the SCORAD index.[2][3]
LPS-stimulated RAW 264.7 macrophagesIL-1β, IL-6, TNF-α productionThis compound10, 50, 100 µMDose-dependent inhibition of cytokine production.[2]
DNCB-sensitized NC/Nga miceSerum IgE levelsThis compound (topical)50 µMReduced serum IgE levels.[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Animals:

  • Swiss mice or Wistar rats

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.9% saline, Tween 80)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (indomethacin), and treatment groups receiving different doses of this compound.

  • Drug Administration: Administer this compound or the control substances orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Signaling Pathway: NF-κB Inhibition in Inflammation

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

NF_kB_Inhibition_by_this compound This compound's Anti-inflammatory Mechanism via NF-κB Inhibition cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates NFkB_IkB NF-κB/IκBα Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Releases p_IkB p-IκBα NFkB_IkB->p_IkB Proteasome Proteasomal Degradation p_IkB->Proteasome Ubiquitination Proteasome->IkB Degrades Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) Nucleus->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits Skin_Protection_Workflow Workflow for Assessing Skin Protective Effects of this compound cluster_invivo In Vivo Model (Atopic Dermatitis) cluster_invitro In Vitro Model (Keratinocytes) Animal_Model NC/Nga Mice Sensitization Sensitization with DNCB Animal_Model->Sensitization Treatment Topical Application of this compound Sensitization->Treatment Evaluation_InVivo Evaluation: - SCORAD Index - Scratching Behavior - Histology - Cytokine Levels - IgE Levels Treatment->Evaluation_InVivo Cell_Culture HaCaT Keratinocytes Stimulation Stimulation with TNF-α/IFN-γ Cell_Culture->Stimulation Treatment_InVitro Treatment with this compound Stimulation->Treatment_InVitro Evaluation_InVitro Evaluation: - Chemokine Expression (RT-PCR) - NF-κB Activation (Western Blot) - Skin Barrier Protein Expression (Western Blot, RT-PCR) Treatment_InVitro->Evaluation_InVitro Anticancer_Pathways Potential Anticancer Signaling Pathways of this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits? Ras Ras This compound->Ras Inhibits? Apoptosis Apoptosis This compound->Apoptosis Induces? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Proliferation_Survival->Apoptosis Suppresses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK Proliferation_MAPK->Apoptosis Suppresses

References

Valencene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valencene, a bicyclic sesquiterpene, is a key aroma compound found in high concentrations in Valencia oranges, from which it derives its name. Its characteristic sweet, citrusy, and woody aroma makes it a valuable ingredient in the flavor and fragrance industries. Beyond its sensory properties, this compound is gaining attention in the scientific community for its potential biological activities and as a precursor for the synthesis of other valuable compounds, such as nootkatone. This technical guide provides an in-depth overview of the chemical data, biosynthetic pathway, and relevant experimental protocols for the study of this compound.

Chemical Data

This compound is a volatile organic compound with the chemical formula C₁₅H₂₄.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 4630-07-3[1][2][3]
Molecular Formula C₁₅H₂₄[1][2][3]
Molecular Weight 204.35 g/mol [1][3][4]
Appearance Colorless to pale yellow oily liquid[4][5]
Odor Sweet, citrusy, woody[5]
Boiling Point 123 °C at 11 mmHg; 274 °C (lit.)[4][6]
Density 0.92 g/mL at 25 °C (lit.)[6]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and oils.[2][5]
Refractive Index n20/D 1.504 (lit.)[6]
Storage Temperature 2-8°C[6]

Biosynthesis of this compound

This compound is synthesized in plants through the mevalonate (MVA) pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of this compound from the C15 precursor, farnesyl pyrophosphate (FPP), is catalyzed by a specific sesquiterpene synthase called this compound synthase.

The key steps in the biosynthetic pathway are:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, farnesyl pyrophosphate.

  • Enzymatic Conversion to this compound: The enzyme this compound synthase catalyzes the complex cyclization of the linear FPP molecule to form the bicyclic structure of this compound.

The production of this compound in citrus fruits is influenced by developmental stages and hormonal signals. For instance, treatment with ethylene has been shown to increase the accumulation of this compound and the transcription of the this compound synthase gene in Valencia oranges.

Valencene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound Enzyme This compound Synthase Enzyme->this compound

Biosynthesis of this compound from Farnesyl Pyrophosphate.

Experimental Protocols

Extraction of this compound from Orange Peel (for analytical purposes)

This protocol describes a laboratory-scale extraction suitable for obtaining this compound for analytical characterization.

Materials:

  • Fresh Valencia orange peels

  • Blender or food processor

  • Distilled water

  • Hexane (analytical grade)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Wash and dry the Valencia oranges thoroughly. Carefully peel the oranges, avoiding the white pith as much as possible.

  • Weigh the fresh peels and mince them into small pieces using a blender or food processor.

  • Place the minced peels in a round-bottom flask and add distilled water to cover the material.

  • Perform steam distillation for 3-4 hours to co-distill the essential oil with water.

  • Collect the distillate, which will be a milky emulsion.

  • Allow the distillate to cool to room temperature. Transfer the distillate to a separatory funnel.

  • Extract the aqueous layer three times with hexane (e.g., 3 x 50 mL for every 500 mL of distillate).

  • Combine the organic (hexane) layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., 40°C) and reduced pressure to obtain the essential oil rich in this compound.

Purification of this compound by Column Chromatography

This protocol provides a general procedure for the purification of this compound from an essential oil mixture.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Concentrated orange essential oil

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve a known amount of the concentrated orange essential oil in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% hexane. This compound, being a non-polar hydrocarbon, will elute relatively quickly.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL each) in test tubes.

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 98:2). Visualize the spots under a UV lamp or by using an appropriate staining reagent.

  • Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC).

  • Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

Characterization of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

  • Dilute the purified this compound or essential oil sample in a suitable solvent such as hexane or dichloromethane to an appropriate concentration (e.g., 100 ppm).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: Increase to 180 °C at a rate of 5 °C/min

    • Hold: Hold at 180 °C for 5 minutes

    • Ramp: Increase to 280 °C at a rate of 20 °C/min

    • Hold: Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 204 and other characteristic fragment ions.

Signaling and Logical Relationships

While this compound itself is not a primary signaling molecule in a classical pathway, its biosynthesis is regulated by upstream signals. The following diagram illustrates the logical relationship between an external stimulus (ethylene) and the production of this compound.

Valencene_Regulation Ethylene Ethylene Signal TranscriptionFactor Transcription Factor Activation Ethylene->TranscriptionFactor Activates VSE This compound Synthase Gene Expression TranscriptionFactor->VSE Induces VS This compound Synthase (Enzyme) VSE->VS Leads to This compound This compound Production VS->this compound Catalyzes

References

Discovery and history of Valencene compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Valencene

Introduction

This compound is a carbobicyclic sesquiterpene known for its characteristic sweet, citrus, and woody aroma, most notably associated with Valencia oranges, from which it derives its name.[1][2][3] With the molecular formula C₁₅H₂₄, this compound is a significant component of many citrus essential oils and is highly valued in the flavor, fragrance, food, and beverage industries.[1][2][4] Beyond its aromatic properties, this compound serves as a crucial precursor for the synthesis of (+)-nootkatone, the primary flavor and aroma constituent of grapefruit.[3][5][6] While traditionally extracted from citrus fruits, this method is often inefficient due to the low natural concentrations of the compound.[7][8] This has spurred significant research into microbial biosynthesis and metabolic engineering to develop sustainable and high-yield production methods.[1][9] This guide provides a comprehensive overview of the discovery, history, physicochemical properties, biosynthesis, and production of this compound, tailored for researchers and professionals in drug development and related scientific fields.

Discovery and History

This compound was first isolated from orange oil.[10] Its name is a direct reference to the Valencia orange, where it is a prominent aroma compound.[1][2] The initial discovery was followed by efforts to elucidate its chemical structure and its relationship with other sesquiterpenes. A key historical milestone was establishing its role as the natural precursor to nootkatone, which was achieved through oxidative conversion experiments.[10] this compound is naturally produced by a variety of plants, including numerous citrus species like grapefruit, tangerine, and mangoes, as well as in the essential oils of medicinal plants such as Myrica rubra, Cyperus rotundus, and Alpinia oxyphylla.[1]

Physicochemical and Spectroscopic Data

This compound is a colorless oil with well-defined physical and chemical properties.[3][11] Its identity is confirmed through various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for its detection and quantification in complex mixtures.[7][12]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₅H₂₄[2][4][11]
Molar Mass204.36 g/mol [2][11]
IUPAC Name(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene[4]
CAS Number4630-07-3[3][4]
AppearanceColorless liquid[6][11]
Boiling Point123 °C at 11 mmHg; 274 °C[3][11]
Density0.92 g/cm³[11]
Flash Point100 °C[11]
Vapor Pressure0.0109 mmHg at 23 °C[11]

Table 2: Natural Occurrence and Concentration of this compound

Natural SourceConcentrationReference(s)
Citrus Fruit Peel12.84 mg/kg[1]
Citrus Fruit Flesh0.08 mg/kg[1]
Clary Sage Absoluteup to 3%[11]

Biosynthesis of this compound

This compound is synthesized in nature via the terpenoid biosynthesis pathway. The direct precursor for all sesquiterpenes, including this compound, is farnesyl pyrophosphate (FPP, C15).[1][13] FPP is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves produced through the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids.[1][13] The final and critical step is the cyclization of FPP, catalyzed by a specific enzyme called this compound synthase (VS).[3][6][13] Several this compound synthases have been identified from various plant sources, including Vitis vinifera (grape), Citrus sinensis (sweet orange), and Callitropsis nootkatensis (Nootka cypress).[1][13]

Caption: The Mevalonate (MVA) pathway for the biosynthesis of this compound from Acetyl-CoA.

Metabolic Engineering for Microbial Production

The low yield from natural sources has driven the development of microbial cell factories for this compound production.[1] Organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli are commonly engineered for this purpose.[9][14] Key strategies involve enhancing the metabolic flux towards the precursor FPP and optimizing the expression of this compound synthase.

Common Metabolic Engineering Strategies:

  • Overexpression of MVA Pathway Genes: Increasing the expression of genes in the MVA pathway, such as HMG-CoA reductase, enhances the overall production of IPP and DMAPP.[9][15]

  • Downregulation of Competing Pathways: To maximize the FPP pool available for this compound synthesis, competing pathways are often suppressed. A primary target is the ergosterol biosynthesis pathway, where the gene ERG9 (squalene synthase) is downregulated to prevent the diversion of FPP to squalene.[1][9] Another target is the transcriptional repressor ROX1, which can inhibit genes in the MVA pathway.[13][15]

  • This compound Synthase (VS) Engineering: Strategies include selecting VS enzymes from different organisms with higher catalytic efficiency, engineering the protein for improved activity, and fine-tuning its expression using different promoters and terminators.[1][16] For instance, the promoter-terminator pair PHXT7-TTPI1 was found to perform excellently for this compound production in S. cerevisiae.[9][15]

  • Fermentation Optimization: Process parameters such as media composition, oxygen levels, and feeding strategies are optimized. Using rich media (like YPD) and controlled bioreactor conditions significantly boosts production compared to minimal media or shake flask cultures.[9][13] A two-phase fermentation system using an organic solvent overlay like n-dodecane can also improve yield by extracting the toxic product in situ.[14]

Metabolic_Engineering_Workflow cluster_fpp FPP Supply Enhancement cluster_competing Competing Pathway Mitigation start Select Host Microorganism (e.g., S. cerevisiae) step1 Introduce this compound Synthase (VS) Gene (e.g., from C. nootkatensis) start->step1 step2 Enhance FPP Precursor Supply step1->step2 step3 Block Competing Pathways step2->step3 step2a Overexpress MVA Pathway Genes step2->step2a step4 Optimize VS Expression step3->step4 step3a Downregulate ERG9 (Squalene Synthase) step3->step3a step3b Knockout ROX1 (Repressor) step3->step3b step5 Fermentation & Production step4->step5 end High-Yield this compound step5->end

Caption: A generalized workflow for the metabolic engineering of a host for this compound production.

Table 3: this compound Production Titers in Engineered Microorganisms

Host OrganismEngineering StrategyTiterReference(s)
Saccharomyces cerevisiaeShake flask, minimal media165.7 mg/L[13]
Saccharomyces cerevisiaeShake flask, YPD medium336.4 mg/L[13]
Saccharomyces cerevisiaeBioreactor, fed-batch539.3 mg/L[9][13]
Saccharomyces cerevisiaeOptimized Haloarchaea-type MVA pathway869 mg/L[1][13]
Saccharomyces cerevisiaeGene screening, protein engineering, pathway optimization12.4 g/L[5]
Saccharomyces cerevisiaeCoupling cell growth and pathway induction16.6 g/L[5]
Corynebacterium glutamicumExpressed VS from Nootka cypress2.41 mg/L[14]
Rhodobacter sphaeroidesTransposon-mediated genomic integration of MVA pathway120.53 mg/L[17]
Schizophyllum communeExpression of VS gene16.6 mg/L[12]

Experimental Protocols

Protocol for Isolation from Natural Sources (Steam Distillation)

This protocol describes a general method for extracting essential oils containing this compound from citrus peel.

  • Material Preparation: Fresh citrus peels are collected, washed, and minced or ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is set up for steam distillation. The ground peel is placed in a round-bottom flask with distilled water.

  • Distillation: The flask is heated to boil the water. The resulting steam passes through the plant material, volatilizing the essential oils.

  • Condensation and Separation: The steam and oil vapor mixture is directed into a condenser. The cooled condensate (hydrosol and essential oil) is collected. Due to their different densities and immiscibility, the essential oil separates from the aqueous layer.

  • Collection: The upper layer of essential oil, containing this compound, is carefully collected.

  • Analysis: The composition of the extracted oil is analyzed by GC-MS to identify and quantify this compound.

Protocol for Microbial Production and Analysis

This protocol outlines the steps for producing this compound in engineered S. cerevisiae and quantifying the output.

  • Strain Cultivation: A single colony of the engineered S. cerevisiae strain is inoculated into a seed culture medium (e.g., YPD) and grown overnight at 30 °C with shaking.

  • Fermentation: The seed culture is used to inoculate the main production culture in a bioreactor containing fermentation medium. A two-phase culture can be established by adding an n-dodecane layer (e.g., 10% v/v) to the medium to capture the produced this compound.

  • Induction (if applicable): If the this compound synthase gene is under an inducible promoter, the appropriate inducer is added at the optimal cell density.

  • Fed-Batch Operation: For high-titer production, a fed-batch strategy is employed, where a concentrated feed medium (containing glucose and other nutrients) is supplied to the bioreactor to maintain optimal growth and production conditions.

  • Sample Collection and Extraction: At various time points, samples are withdrawn. The organic (n-dodecane) layer is separated from the aqueous culture by centrifugation. A known concentration of an internal standard (e.g., caryophyllene) is added to the organic phase for quantification.

  • GC-MS Analysis: The organic sample is directly injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Quantification: this compound is identified by its retention time and mass spectrum compared to an authentic standard.[7] The concentration is calculated based on the peak area relative to the internal standard.

Experimental_Workflow cluster_production Microbial Production cluster_analysis Extraction & Analysis A Inoculate Seed Culture (Engineered S. cerevisiae) B Transfer to Bioreactor (with n-dodecane overlay) A->B C Fed-Batch Fermentation (30°C, controlled pH/DO) B->C D Sample Collection C->D E Centrifuge to Separate Phases D->E F Collect n-dodecane Layer E->F G Add Internal Standard F->G H GC-MS Analysis G->H I Quantify this compound (vs. Standard Curve) H->I

Caption: Experimental workflow for the production and analysis of this compound from engineered yeast.

Protocol for Chemical Conversion of this compound to Nootkatone

This protocol describes a one-pot synthesis of (+)-nootkatone from (+)-valencene using a molybdate catalyst and hydrogen peroxide.[18]

  • Reaction Setup: In a glass tube, add (+)-valencene (0.5 mmol), the catalyst [DiC₈]₂MoO₄ (0.25 mmol), H₂O₂ (1.0 mmol of a 50 wt.% solution), and a small amount of aqueous NH₃ (30 µL).

  • Reaction Execution: The reaction mixture is stirred at 30 °C. The reaction progress can be monitored by the fading of a red color.

  • Reagent Addition: Additional batches of H₂O₂ are added as the color fades to drive the conversion of this compound. A total of 15 batches may be required for complete conversion.

  • Dehydration Step: Once the this compound is consumed, the reaction mixture is incubated at 50 °C overnight. This step facilitates the dehydration of the hydroperoxide intermediate to form nootkatone.

  • Product Analysis: The final product can be analyzed and confirmed by ¹H NMR.

Conclusion

This compound, first discovered in Valencia oranges, has evolved from being a simple flavor and fragrance compound to a key target for metabolic engineering and synthetic biology. Its history is marked by the elucidation of its structure, its identification in numerous natural sources, and the discovery of its biosynthetic pathway. The low efficiency of natural extraction has been successfully addressed through the development of engineered microbial systems, which have achieved production titers orders of magnitude higher than what is found in nature. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to understand, produce, and utilize this important sesquiterpene. The continued optimization of these bio-production platforms promises a sustainable and cost-effective supply of this compound for its wide-ranging applications.

References

Physical and chemical properties of Valencene

Author: BenchChem Technical Support Team. Date: November 2025

Valencene, a sesquiterpene hydrocarbon, is a significant contributor to the characteristic aroma of citrus fruits, most notably Valencia oranges.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow oily liquid with a fresh, citrus, woody odor.[2][3][4] It is a bicyclic sesquiterpene that is practically insoluble in water but soluble in organic solvents such as ethanol and oils.[1][2][3][5][] Its chemical stability is a key consideration, as terpenes can be susceptible to oxidation and polymerization, which may alter their sensory profile.[7] For optimal preservation, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

Identifier Value Source
IUPAC Name(3R,4aS,5R)-4a,5-dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene[1]
CAS Number4630-07-3[1][8]
Molecular FormulaC₁₅H₂₄[1][2][9]
Molar Mass204.357 g·mol⁻¹[1][4]
Physical Property Value Conditions Source
AppearanceColorless to pale yellow oily liquidStandard[1][2]
Boiling Point123 °Cat 11 mmHg[1][10]
274 °Cat 760 mmHg[3][4][11]
Density0.914 - 0.919 g/mLat 25 °C[2]
0.92 g/mLat 25 °C[4][11]
Refractive Index1.498 - 1.508at 20 °C[2][3]
1.504at 20 °C[11]
Vapor Pressure0.011 mmHgat 25 °C[3]
0.0109 mmHgat 23 °C[8][9]
Flash Point100 °C (212 °F)Closed Cup[3][8][12]
Solubility in Water0.05011 mg/Lat 25 °C (estimated)[3][4]
logP (o/w)6.494 (estimated)[3]
6.7[8][9]
Optical Rotation [α]22/D+90°neat[11]

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of every physical property are extensive and beyond the scope of this guide, standard analytical methods are employed. These typically include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of this compound in complex mixtures, such as essential oils. The retention time and mass spectrum are compared to a known standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate and confirm the chemical structure of this compound.

  • Boiling Point Determination: Performed under controlled pressure (e.g., at 11 mmHg or 760 mmHg) using standard laboratory distillation apparatus.

  • Density Measurement: Determined using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

  • Refractive Index Measurement: Measured using a refractometer at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line).

Biosynthesis and Chemical Transformation

This compound is biosynthesized in plants from farnesyl pyrophosphate (FPP) through the action of a specific enzyme, this compound synthase.[1][13] FPP itself is a key intermediate in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which are central to the biosynthesis of all isoprenoids.

Chemically, this compound is a valuable precursor for the synthesis of nootkatone, the principal aroma compound of grapefruit.[1] This transformation is typically achieved through the oxidation of this compound.

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and its conversion to nootkatone.

Valencene_Biosynthesis cluster_MVA Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Valencene_Synthase This compound Synthase FPP->Valencene_Synthase This compound This compound Valencene_Synthase->this compound

Figure 1. Biosynthesis of this compound from Farnesyl Pyrophosphate.

Valencene_to_Nootkatone This compound This compound Oxidation Oxidation This compound->Oxidation Nootkatone Nootkatone Oxidation->Nootkatone

Figure 2. Chemical Conversion of this compound to Nootkatone.

References

Methodological & Application

Application Notes and Protocols for Valencene Extraction from Orange Peel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valencene, a sesquiterpene hydrocarbon, is a significant contributor to the characteristic sweet, woody, and citrusy aroma of Valencia oranges. Beyond its use in the flavor and fragrance industries, recent studies have highlighted its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from orange peel, catering to laboratory and research applications.

Data Presentation: Comparison of Extraction Methods

The yield of essential oil and the concentration of this compound can vary significantly depending on the extraction method employed. The following table summarizes quantitative data from various studies to provide a comparative overview.

Extraction MethodSolvent/ConditionsTotal Essential Oil YieldThis compound Concentration in PeelReference
Steam DistillationWater, atmospheric pressure0.29% - 4.40% (w/w)-[3]
Solvent Extraction (Soxhlet)Hexane~2.54% (w/w)-[3]
Supercritical CO2 Extraction55°C, 15 MPa, 2h2.22% (w/w)-[4]
Not SpecifiedNot Specified-12.84 mg/kg[5]

Note: The yield of essential oil is influenced by factors such as the orange variety, peel freshness, and particle size. This compound constitutes a fraction of the total essential oil.

Experimental Protocols

Sample Preparation
  • Source Material: Obtain fresh Valencia orange peels.

  • Washing: Thoroughly wash the peels with distilled water to remove any surface impurities.

  • Zesting: Carefully separate the outer colored layer (flavedo) from the white pith (albedo), as the essential oils are concentrated in the flavedo.

  • Grinding: Mince or grind the flavedo into small particles (approximately 1-2 mm) to increase the surface area for efficient extraction.

  • Drying (Optional): For solvent extraction, the peel can be dried in an oven at a low temperature (e.g., 40-50°C) to reduce moisture content.

Extraction Protocols

This method is suitable for extracting volatile compounds that are immiscible with water.

Apparatus:

  • Clevenger-type apparatus or a standard steam distillation setup

  • Rounding-bottom flask

  • Heating mantle

  • Condenser

  • Collection vessel

Procedure:

  • Place the prepared orange peel zest into the rounding-bottom flask.

  • Add distilled water to the flask, ensuring the peel material is fully submerged.

  • Set up the steam distillation apparatus.

  • Heat the flask to generate steam, which will pass through the orange peel material, carrying the volatile essential oils.

  • The steam and essential oil vapor will condense in the condenser and be collected in the collection vessel.

  • Continue the distillation for a predetermined time (e.g., 2-4 hours) or until no more oil is collected.

  • The collected distillate will separate into two layers: the upper layer of essential oil and the lower aqueous layer (hydrosol).

  • Carefully separate the essential oil layer using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

This method uses an organic solvent to extract the essential oil.

Apparatus:

  • Soxhlet extractor

  • Rounding-bottom flask

  • Heating mantle

  • Condenser

  • Thimble

Procedure:

  • Place the dried and ground orange peel into a porous thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the rounding-bottom flask with a suitable solvent (e.g., hexane or ethanol).

  • Assemble the Soxhlet apparatus and heat the solvent.

  • The solvent will vaporize, condense, and drip into the thimble, extracting the essential oil from the orange peel.

  • The process is allowed to run for a specific duration (e.g., 2-6 hours), during which the solvent continuously cycles through the solid material.

  • After extraction, the solvent containing the dissolved essential oil is collected in the rounding-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the crude essential oil.

This "green" extraction method uses carbon dioxide in its supercritical state as a solvent.

Apparatus:

  • Supercritical fluid extraction (SFE) system

Procedure:

  • Pack the ground orange peel into the extraction vessel of the SFE system.

  • Set the desired extraction parameters (e.g., temperature at 55°C and pressure at 15 MPa).

  • Pump liquid CO2 into the system, where it is heated and pressurized to reach a supercritical state.

  • The supercritical CO2 flows through the extraction vessel, dissolving the essential oils from the orange peel.

  • The CO2-oil mixture then flows into a separator, where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted essential oil.

  • The gaseous CO2 can be recycled for further extractions.

Purification of this compound

The crude essential oil obtained from any of the above methods is a complex mixture. Further purification is required to isolate this compound.

This technique separates compounds based on their different boiling points. As sesquiterpenes like this compound have higher boiling points than monoterpenes (like limonene), this method can be effective for enrichment.

Apparatus:

  • Fractional distillation setup with a vacuum pump

  • Heating mantle

  • Fractionating column

  • Condenser

  • Collection flasks

Procedure:

  • Place the crude essential oil in the distillation flask.

  • Assemble the fractional distillation apparatus and apply a vacuum.

  • Gradually heat the flask.

  • Collect the fractions that distill over at different temperature ranges. Lighter monoterpenes will distill first, followed by heavier sesquiterpenes.

  • Monitor the fractions using a suitable analytical technique (e.g., GC-MS) to identify the fraction rich in this compound.

This method separates compounds based on their differential adsorption to a stationary phase.

Apparatus:

  • Chromatography column

  • Stationary phase (e.g., silica gel)

  • Elution solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Pack the chromatography column with the stationary phase.

  • Dissolve the crude essential oil (or the this compound-rich fraction from distillation) in a minimal amount of a non-polar solvent.

  • Load the sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity.

  • Collect the eluting fractions in separate tubes.

  • Analyze the fractions (e.g., by TLC or GC-MS) to identify and combine the fractions containing pure this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the extracted essential oil or purified this compound in a suitable solvent (e.g., hexane or methanol).

  • Standard Preparation: Prepare a series of standard solutions of a known concentration of pure this compound for calibration.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240-280°C) at a specific rate (e.g., 3-5°C/min).

    • MS Conditions: Operate in electron ionization (EI) mode with a scan range suitable for detecting this compound (e.g., 50-500 m/z).

  • Analysis: Inject the prepared samples and standards into the GC-MS system.

  • Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

  • Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the samples.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fresh Orange Peel wash Washing start->wash zest Zesting (Flavedo) wash->zest grind Grinding zest->grind sd Steam Distillation grind->sd se Solvent Extraction grind->se sfe Supercritical CO2 Extraction grind->sfe crude_oil Crude Essential Oil sd->crude_oil se->crude_oil sfe->crude_oil frac_dist Fractional Distillation crude_oil->frac_dist col_chrom Column Chromatography frac_dist->col_chrom pure_val Purified this compound col_chrom->pure_val gcms GC-MS Quantification pure_val->gcms

Caption: Experimental workflow for this compound extraction.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_this compound Intervention cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response stimulus Stimulus mapk MAPK Pathway (p38, ERK, JNK) stimulus->mapk Activates nfkb NF-κB Pathway (IκBα, p65) stimulus->nfkb Activates This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits nrf2 NRF2 Pathway This compound->nrf2 Activates inflammation Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6) mapk->inflammation nfkb->inflammation ho1 HO-1 nrf2->ho1 Induces nqo1 NQO1 nrf2->nqo1 Induces antioxidant Antioxidant Response ho1->antioxidant nqo1->antioxidant

Caption: Anti-inflammatory signaling pathways of this compound.

References

Application Notes and Protocols for Valencene Biosynthesis via Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial fermentation of valencene, a high-value sesquiterpene used in the flavor, fragrance, and pharmaceutical industries. The following sections detail the metabolic pathways, microbial hosts, fermentation strategies, and analytical methods for successful this compound production.

Introduction to this compound Biosynthesis

This compound is a naturally occurring sesquiterpene found in citrus fruits, particularly Valencia oranges.[1] Its characteristic citrusy, woody, and sweet aroma makes it a valuable compound in the food and fragrance industries.[1] Beyond its aromatic properties, this compound serves as a precursor for the synthesis of nootkatone, another high-value flavor and fragrance compound with insecticidal properties.[2][3] Traditional extraction from plants is often limited by low yields and high costs, making microbial fermentation an attractive and sustainable alternative for industrial-scale production.[1][4]

Metabolic engineering of various microorganisms has enabled the high-level production of this compound. The core of this technology lies in redirecting the cell's natural isoprenoid biosynthesis pathway towards the overproduction of the precursor molecule, farnesyl pyrophosphate (FPP), and its subsequent conversion to this compound by a specific enzyme, this compound synthase.[1][5]

Metabolic Pathway for this compound Biosynthesis

The biosynthesis of this compound in most engineered microbes relies on the heterologous expression of a this compound synthase and the enhancement of the native mevalonate (MVA) pathway. The MVA pathway synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. These building blocks are then condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). Finally, this compound synthase catalyzes the cyclization of FPP to form this compound.[1][5]

Key metabolic engineering strategies to enhance this compound production include:

  • Overexpression of MVA pathway genes: Increasing the expression of key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), can boost the supply of FPP.[1][6]

  • Downregulation of competing pathways: Minimizing the flux of FPP to other pathways, such as sterol biosynthesis, by down-regulating or knocking out competing enzymes like squalene synthase (ERG9), can significantly increase the availability of FPP for this compound synthesis.[4][6]

  • Expression of heterologous this compound synthases: Introducing a potent this compound synthase from a plant source, such as Callitropsis nootkatensis (CnVS), is essential for the final conversion of FPP to this compound.[1][5]

  • Cofactor engineering: Ensuring a sufficient supply of cofactors like NADPH, which is crucial for the MVA pathway, can further enhance production.[1]

Valencene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP IPP IPP MevalonatePP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP ERG20/ispA (overexpressed) This compound This compound FPP->this compound This compound Synthase (heterologous) Squalene Squalene (Competing Pathway) FPP->Squalene ERG9 (downregulated)

Metabolic pathway for this compound biosynthesis.

Quantitative Data on this compound Production

The following table summarizes the this compound production titers achieved in various engineered microbial hosts under different fermentation conditions.

Microbial HostStrainFermentation ModeTiter (g/L)Yield (mg/g DCW)Reference
Saccharomyces cerevisiaeEngineered StrainFed-batch (shake flask)1.2-
Saccharomyces cerevisiaeBN-91AFed-batch (bioreactor)5.61-[7]
Saccharomyces cerevisiaeEngineered StrainFed-batch (bioreactor)16.6>100[1][2]
Saccharomyces cerevisiaeBJM-45Fed-batch (3L bioreactor)0.539-[4][8]
Corynebacterium glutamicumEngineered StrainBatch0.002410.25[9]
Synechocystis sp. PCC 6803Engineered Strain--19[10][11]
Rhodobacter sphaeroidesEngineered StrainBatch0.354-[5]

Experimental Protocols

This section provides detailed protocols for the fermentation of this compound in the model organism Saccharomyces cerevisiae.

Media Preparation

Yeast Extract Peptone Dextrose (YPD) Medium (for seed culture)

  • Yeast Extract: 10 g/L

  • Peptone: 20 g/L

  • D-Glucose: 20 g/L

  • Sterilize by autoclaving at 121°C for 20 minutes.

Synthetic Defined (SD) Medium (for fermentation)

  • Yeast Nitrogen Base (without amino acids): 6.7 g/L

  • D-Glucose: 20 g/L (initial concentration, will be fed during fermentation)

  • Complete Supplement Mixture (CSM) or specific amino acid drop-out mix as required for the strain's auxotrophies.

  • Sterilize by autoclaving. Add sterile glucose solution after autoclaving.

Inoculum Preparation
  • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium in a sterile culture tube.

  • Incubate at 30°C with shaking at 200-250 rpm for 24 hours.

  • Use this seed culture to inoculate a larger volume of YPD or SD medium (e.g., 100 mL in a 500 mL flask) to an initial OD₆₀₀ of 0.1.

  • Incubate at 30°C with shaking at 200-250 rpm until the culture reaches an OD₆₀₀ of 5-6 (approximately 24 hours). This will serve as the inoculum for the bioreactor.

Fed-Batch Fermentation in a Bioreactor
  • Prepare a 3 L bioreactor with 1 L of sterile SD medium.

  • Inoculate the bioreactor with the seed culture to achieve an initial OD₆₀₀ of approximately 0.5.

  • Add a 20% (v/v) overlay of sterile n-dodecane to the fermentation broth for in-situ extraction of this compound.[8][9]

  • Set the fermentation parameters:

    • Temperature: 30°C

    • pH: 5.0 (controlled with the addition of 2M NaOH and 2M H₂SO₄)

    • Dissolved Oxygen (DO): Maintained above 20% by controlling the agitation speed (e.g., 300-800 rpm) and airflow rate (e.g., 1 vvm).

  • Feeding Strategy:

    • Start the feed when the initial glucose is depleted (can be monitored using a glucose sensor or offline measurements).

    • Feed a sterile solution of 50% (w/v) glucose to maintain the glucose concentration at a low level (e.g., < 5 g/L) to avoid the Crabtree effect. The feeding rate can be gradually increased as the biomass increases.

  • Continue the fermentation for 120-192 hours.

Analytical Methods for this compound Quantification
  • Sample Preparation:

    • Collect samples from the n-dodecane layer at regular intervals.

    • Centrifuge the samples to separate any aqueous phase or cell debris.

    • Dilute the n-dodecane sample with a suitable solvent (e.g., ethyl acetate) and add an internal standard (e.g., isolongifolene).[8]

  • Gas Chromatography-Flame Ionization Detection (GC-FID):

    • Inject the prepared sample into a GC-FID system equipped with a suitable capillary column (e.g., HP-5).[8]

    • Use a temperature program to separate the compounds. For example: initial temperature of 80°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

    • Quantify the this compound concentration by comparing the peak area to a standard curve of pure this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Use GC-MS to confirm the identity of the this compound peak by comparing its mass spectrum with a reference library.[12][13]

Experimental Workflow

The following diagram illustrates the general workflow for the fermentation and analysis of this compound.

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing & Analysis Strain Engineered Microbial Strain Inoculum Inoculum Preparation Strain->Inoculum Media Media Preparation Media->Inoculum Bioreactor Fed-Batch Fermentation (with n-dodecane overlay) Inoculum->Bioreactor Sampling Sampling from Organic Phase Bioreactor->Sampling Extraction Sample Preparation (Dilution & Internal Standard) Sampling->Extraction Analysis GC-FID/GC-MS Analysis Extraction->Analysis Data Data Analysis & Quantification Analysis->Data

References

Application Notes and Protocols: Valencene in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Valencene is a naturally occurring bicyclic sesquiterpene, an organic compound derived from isoprene.[1][2][3] It is a key aroma component in many citrus fruits, most notably Valencia oranges, from which it derives its name.[2][4][5] With its characteristic sweet, citrusy, and woody aroma, this compound is a highly valued ingredient in the flavor and fragrance industries.[1][3][6] Beyond its sensory profile, it also serves as a chemical precursor for the synthesis of nootkatone, the primary aroma compound of grapefruit.[1][2][7] These application notes provide an overview of this compound's properties, applications, and relevant experimental protocols for researchers and industry professionals.

Organoleptic and Physicochemical Properties

This compound's unique sensory profile and physical characteristics are central to its application in various consumer products.

Organoleptic Profile

This compound is prized for its fresh and pleasant aroma profile, which is complex and multifaceted.[1] While predominantly citrusy, it also possesses distinct woody and herbal undertones.[3][4][5]

AttributeDescriptors
Aroma Sweet, citrus, orange, grapefruit, fresh, woody, herbaceous[3][4][5][6]
Taste Citrus, sweet, green, woody[4][8]
Physicochemical Data

A summary of this compound's key physicochemical properties is presented below. These properties are critical for formulation, stability testing, and quality control.

PropertyValue
CAS Number 4630-07-3[1][6]
Molecular Formula C₁₅H₂₄[1][6][8]
Molecular Weight 204.35 g/mol [1][8]
Appearance Colorless to pale yellow oily liquid[1][6][8]
Boiling Point 274 °C[8][9]
Flash Point >93 °C[6][8]
Density 0.92 g/mL at 25 °C[8]
Solubility Insoluble in water (0.05011 mg/L at 25°C); soluble in organic solvents[2][8]
FEMA Number 3443[10]
JECFA Number 1337[10]
Storage Store in a cool, dry, ventilated area away from light and heat[1][7]

Industrial Applications

This compound's versatile sensory profile makes it a staple ingredient across multiple sectors.

  • Flavor Industry : It is widely used as a flavoring agent to enhance or impart fresh citrus notes in beverages, candies, and various food products.[1][11] Its presence is often correlated with high-quality orange flavor.[12]

  • Fragrance Industry : In fragrances, this compound contributes a fresh, citrusy top note to perfumes, colognes, and personal care items like soaps and lotions.[1][5] It is also used in air fresheners and household cleaning products to provide a clean, pleasant scent.[5][6]

  • Aroma Chemical Synthesis : this compound is a crucial precursor in the biotransformation or chemical synthesis of (+)-nootkatone, a high-value aroma chemical responsible for the characteristic scent of grapefruit.[2][7]

  • Other Applications : Research has shown that this compound possesses insect repellent properties, making it a potential natural alternative to traditional pesticides.[6][8]

Biosynthesis and Production

This compound is naturally produced in plants through the mevalonate (MVA) pathway.[13] The process begins with acetyl-CoA and culminates in the formation of the C15 precursor, farnesyl pyrophosphate (FPP).[3] The key final step is the cyclization of FPP, catalyzed by the enzyme this compound synthase.[2][3][14]

G cluster_0 AC Acetyl-CoA MVA Mevalonate Pathway AC->MVA IPP IPP MVA->IPP Multiple Steps DMAPP DMAPP MVA->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Farnesyl Pyrophosphate Synthase DMAPP->FPP Farnesyl Pyrophosphate Synthase VAL This compound FPP->VAL this compound Synthase NOOT Nootkatone VAL->NOOT Oxidation G prep 1. Sample Preparation (Dry & Grind Orange Peel) load 2. Load Extraction Vessel prep->load sfe 3. Supercritical Extraction (Set Temp/Pressure) load->sfe sep 4. Separation (Depressurize CO₂) sfe->sep CO₂ + Extract collect 5. Collect Extract (this compound-rich oil) sep->collect Precipitated Oil analyze 6. Analysis (GC-MS) collect->analyze

References

Application Notes and Protocols for the Biotransformation of Valencene to Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a highly valued sesquiterpene, is prized for its characteristic grapefruit aroma and is extensively used in the food, fragrance, and pharmaceutical industries. Traditionally, nootkatone is extracted from grapefruit or synthesized chemically from its precursor, valencene. However, these methods are often limited by low yields, high costs, and the use of harsh chemicals.[1][2] Biotransformation, utilizing whole-cell microorganisms or isolated enzymes, presents a promising, environmentally friendly, and efficient alternative for the production of "natural" nootkatone from this compound.[3][4] This document provides detailed application notes and protocols for the biotransformation of this compound to nootkatone, summarizing key data and methodologies from recent scientific literature.

The biotransformation of this compound to nootkatone is primarily an oxidation reaction. The process can occur in a two-step pathway where this compound is first hydroxylated to form nootkatol, which is then further oxidized to nootkatone.[4][5] In some cases, a single multifunctional enzyme can catalyze both steps.[5] Various biocatalysts, including fungi, bacteria, microalgae, and specific enzymes like cytochrome P450 monooxygenases, have been successfully employed for this conversion.[2][3][6]

Data Presentation: Biocatalyst Performance in this compound to Nootkatone Conversion

The following tables summarize the quantitative data from various studies on the biotransformation of this compound to nootkatone, providing a comparative overview of different biocatalysts and their performance.

Table 1: Whole-Cell Microbial Biotransformation of this compound to Nootkatone

BiocatalystStrainNootkatone Yield (mg/L)Conversion Rate (%)Transformation TimeReference
Fungus Yarrowia lipolytica 2.2ab852.3--[2][5]
Yarrowia lipolytica628.41 ± 18.6068.30 ± 2.0236 h[7][8]
Botryodiplodia theobromae 1368231.7 ± 2.1--[2][5]
Phanerochaete chrysosporium100.8 ± 2.6--[2][5]
Mucor sp.32882-[2][9]
Botryosphaeria dothidea168 - 33642 - 84-[2][9]
Chaetomium globosum25-3 days[2][5]
Bacterium Enterobacter sp.-12-[2]
Microalga Chlorella fusca var. vacuolata IAMC-2825263-[2]
Chlorella pyrenoidosa>320>80-[2]
Chlorella vulgaris>320>80-[2]
Plant Cells Gynostemma pentaphyllum600-20 days[10]

Table 2: Enzymatic Biotransformation of this compound to Nootkatone

EnzymeSource OrganismKey FindingsReference
Cytochrome P450 Pseudomonas putida (mutants)Activity up to 9.8 nmol (nmol P450)⁻¹ min⁻¹. >85% of products were (+)-trans-nootkatol and (+)-nootkatone.[6]
Cytochrome P450 Bacillus megaterium (wild type and mutants)Higher activity (up to 43 min⁻¹) but less selective than P450cam.[6]
Lipoxygenase Soy beanAchieved up to 74 mol% selective conversion. Efficient at temperatures as low as 21°C and acidic pH (3-6).[11]

Experimental Workflows and Signaling Pathways

The biotransformation of this compound to nootkatone can be visualized as a direct enzymatic conversion or a whole-cell mediated process. The following diagrams illustrate these workflows.

Biotransformation_Pathway This compound This compound Nootkatol Nootkatol (Intermediate) This compound->Nootkatol Hydroxylation (e.g., P450 Monooxygenase) Nootkatone Nootkatone (Final Product) Nootkatol->Nootkatone Oxidation (e.g., Alcohol Dehydrogenase)

Figure 1. Two-step enzymatic conversion of this compound to nootkatone.

WholeCell_Biotransformation cluster_process Whole-Cell Biotransformation Workflow A Microorganism Inoculation (e.g., Yarrowia lipolytica) B Cultivation & Growth (Optimal Conditions) A->B C This compound Substrate Addition B->C D Biotransformation (Incubation) C->D E Product Extraction (e.g., Solvent Extraction) D->E F Purification & Analysis (e.g., GC-MS, HPLC) E->F G Nootkatone F->G

Figure 2. General workflow for whole-cell biotransformation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the biotransformation of this compound to nootkatone.

Protocol 1: Whole-Cell Biotransformation using Yarrowia lipolytica

This protocol is based on the optimization study for nootkatone production in shake flasks.[7][8]

1. Materials and Reagents:

  • Yarrowia lipolytica strain

  • Yeast extract peptone dextrose (YPD) medium

  • This compound (substrate)

  • Dimethyl sulfoxide (DMSO) (co-solvent)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Shake flasks

  • Incubator shaker

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Inoculum Preparation:

  • Inoculate a single colony of Y. lipolytica into 50 mL of YPD medium in a 250 mL shake flask.

  • Incubate at 28-30°C with shaking at 150-200 rpm for 24-36 hours, until the culture reaches the exponential growth phase.

3. Biotransformation Reaction:

  • Transfer a 5% (v/v) inoculum of the seed culture into the main production medium.

  • Cultivate under the following optimized conditions:

    • Temperature: 32°C

    • Shaking speed: 150 rpm

    • pH: 5.3

  • After 36 hours of cultivation, add the substrate this compound to a final concentration of 920 mg/L.

  • Add DMSO as a co-solvent to a final concentration of 0.8% (v/v) to enhance substrate availability.

  • Continue the incubation for another 36 hours.

4. Extraction and Analysis:

  • After the transformation period, harvest the culture broth by centrifugation.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Analyze the product by GC-MS to identify and quantify nootkatone.

Protocol 2: Enzymatic Conversion using a P450 Monooxygenase System

This protocol outlines a general procedure for an in vitro enzymatic reaction using a cytochrome P450 enzyme.

1. Materials and Reagents:

  • Purified P450 monooxygenase

  • NADPH-P450 reductase

  • NADPH (cofactor)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • This compound (substrate)

  • Organic solvent (e.g., acetone or DMSO) to dissolve this compound

  • Reaction vials

  • Thermostated shaker or water bath

  • Quenching solution (e.g., ethyl acetate)

  • GC-MS for analysis

2. Reaction Setup:

  • In a reaction vial, prepare a reaction mixture containing:

    • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

    • P450 monooxygenase (concentration to be optimized)

    • NADPH-P450 reductase (in an appropriate molar ratio to the P450)

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for a few minutes.

3. Initiation of Reaction:

  • Start the reaction by adding a pre-determined concentration of NADPH.

  • Add this compound (dissolved in a minimal amount of organic solvent) to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme denaturation.

4. Incubation and Termination:

  • Incubate the reaction mixture at the optimal temperature with gentle shaking for a specific duration (e.g., 1-24 hours).

  • Terminate the reaction by adding a quenching solvent like ethyl acetate, which also serves as the extraction solvent.

5. Product Analysis:

  • Vortex the mixture vigorously to extract the products into the organic phase.

  • Separate the organic layer, dry it (e.g., with Na₂SO₄), and analyze it by GC-MS to identify and quantify nootkatone and any intermediates like nootkatol.

Protocol 3: Product Purification using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective method for separating nootkatone from the complex fermentation broth.[12]

1. Materials and Reagents:

  • Crude extract from the biotransformation reaction

  • Solvent system: n-hexane/methanol/water (5:4:1, v/v/v)

  • HSCCC instrument

2. HSCCC Procedure:

  • Prepare the two-phase solvent system by thoroughly mixing n-hexane, methanol, and water in the specified ratio and allowing the layers to separate.

  • Fill the HSCCC column with the stationary phase (the upper or lower phase, depending on the operational mode).

  • Pump the mobile phase through the column at a suitable flow rate until hydrodynamic equilibrium is reached.

  • Dissolve the crude extract in a small volume of the solvent system and inject it into the column.

  • Collect fractions of the eluent.

3. Analysis and Identification:

  • Analyze the collected fractions using an appropriate method (e.g., TLC, HPLC, or GC-MS) to identify the fractions containing pure nootkatone.

  • Combine the pure fractions and evaporate the solvent to obtain purified nootkatone.

  • Confirm the structure and purity of the isolated nootkatone using spectroscopic methods such as GC-MS, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR).[12]

Conclusion

The biotransformation of this compound to nootkatone offers a sustainable and efficient alternative to traditional production methods. A variety of microorganisms and enzymes have demonstrated the ability to catalyze this conversion with significant yields. The choice of biocatalyst and the optimization of reaction conditions are crucial for maximizing nootkatone production. The protocols provided herein offer a starting point for researchers to develop and refine their own biotransformation processes. Further research in metabolic engineering and process optimization holds the potential to further enhance the industrial viability of this green technology.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Valencene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valencene is a sesquiterpene hydrocarbon that is a key contributor to the characteristic aroma and flavor of citrus fruits, particularly Valencia oranges. Its unique sensory properties have led to its widespread use in the food, beverage, and fragrance industries. Furthermore, emerging research into the pharmacological activities of terpenes has generated interest in this compound within the drug development sector. Accurate and sensitive quantification of this compound is crucial for quality control, product development, and research.

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound from various matrices.[1][2] This application note provides a detailed protocol for the analysis of this compound using headspace SPME coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS).

Principle of SPME

SPME utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to the headspace of a sample, volatile and semi-volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.

Application: this compound in Citrus Juice

This protocol is optimized for the determination of this compound in citrus juice, a common matrix in which its quantification is of interest.

Quantitative Data Summary

The following table summarizes the quantitative performance of the HS-SPME-GC-MS method for the analysis of this compound and other sesquiterpenes in a liquid matrix.

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Linearity (r²)
This compound0.050.1598.9 - 102.6>0.99
α-Copaene0.050.1598.9 - 102.6>0.99
β-Caryophyllene0.050.1598.9 - 102.6>0.99
α-Humulene0.050.1598.9 - 102.6>0.99

Data adapted from a study on sesquiterpenes in wine, demonstrating the method's applicability to similar matrices.[3][4]

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coated fiber, 50/30 µm film thickness.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • This compound Standard: Analytical grade (+)-valencene (≥70% purity).

  • Internal Standard (IS): e.g., 2-octanol or other suitable compound not present in the sample.

  • Solvent: Ethanol (for standard preparation).

  • Sodium Chloride (NaCl): Analytical grade.

  • Citrus Juice Sample

Instrumentation
  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • SPME-compatible injection port

  • Autosampler with SPME capabilities (recommended) or manual SPME holder

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Citrus Juice Sample Vial Add 5 mL Sample to 20 mL Vial Sample->Vial Aliquot Salt Add NaCl (e.g., 1g) Vial->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate (e.g., 40°C for 15 min) Seal->Equilibrate Transfer to Autosampler Expose Expose SPME Fiber (e.g., 40°C for 30 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound in ethanol (e.g., 1000 mg/L).

    • Prepare a stock solution of the internal standard in ethanol (e.g., 1000 mg/L).

    • Create a series of calibration standards by spiking appropriate amounts of the this compound stock solution into a blank matrix (e.g., deionized water or a model juice solution) to achieve the desired concentration range. Add a constant amount of the internal standard to each calibration standard.

  • Sample Preparation:

    • If the juice sample contains pulp, centrifuge a portion at a moderate speed (e.g., 3000 rpm for 10 minutes) and use the supernatant.

    • Pipette 5 mL of the juice sample (or calibration standard) into a 20 mL headspace vial.

    • Add a consistent amount of NaCl (e.g., 1 g) to each vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

    • Spike the sample with the internal standard to the same final concentration as in the calibration standards.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray or a heating block.

    • Equilibration: Incubate the sample at 40°C for 15 minutes with agitation to allow for partitioning of this compound into the headspace.[3]

    • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[3]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, transfer the SPME fiber to the heated injection port of the GC, set to 250°C, for thermal desorption for 2-5 minutes in splitless mode.[3]

    • GC Separation (Example Conditions):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Oven Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp 1: Increase to 150°C at 3°C/minute.

        • Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detection (Example Conditions):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum by comparison with the analytical standard and a mass spectral library (e.g., NIST).

    • Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationships in optimizing the HS-SPME method for this compound analysis.

SPME_Optimization cluster_factors Key Optimization Factors cluster_response Analytical Response cluster_outcome Desired Outcomes Fiber SPME Fiber Coating Efficiency Extraction Efficiency Fiber->Efficiency Selectivity & Capacity Temp Extraction Temperature Temp->Efficiency Analyte Volatility & Kinetics Time Extraction Time Time->Efficiency Equilibrium Achievement Matrix Sample Matrix Effects (pH, Ionic Strength) Matrix->Efficiency Analyte Partitioning Sensitivity High Sensitivity (Low LOD/LOQ) Efficiency->Sensitivity Accuracy High Accuracy & Recovery Efficiency->Accuracy Precision High Precision (Low RSD) Efficiency->Precision

Caption: Factors influencing SPME method optimization.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and solvent-free approach for the quantitative analysis of this compound in citrus juice and similar matrices. Proper optimization of extraction parameters is critical to achieving high-quality data. This method is suitable for a range of applications, from quality control in the food and beverage industry to research and development in the pharmaceutical and fragrance sectors.

References

Troubleshooting & Optimization

Technical Support Center: Improving Valencene Yield in Yeast Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic engineering of yeast for valencene production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My engineered yeast strain is producing very low or no this compound. What are the initial troubleshooting steps?

A1: When encountering low or undetectable this compound yields, a systematic approach is necessary.

  • Verify Strain Construction: First, confirm the successful integration and integrity of the this compound synthase (VS) expression cassette in the yeast genome or plasmid. Use PCR to verify the presence of the gene and sequencing to confirm its correctness.

  • Check Gene Expression: Ensure that the this compound synthase gene is being transcribed. A quantitative reverse transcription PCR (qRT-PCR) can be used to measure the transcript levels of the VS gene.

  • Assess Precursor Supply: The most common bottleneck in terpenoid production is the limited availability of the precursor farnesyl pyrophosphate (FPP).[1] The native mevalonate (MVA) pathway in Saccharomyces cerevisiae is tightly regulated, which can restrict the metabolic flux towards FPP.[2][3] Consider metabolic engineering strategies outlined in Q2.

  • Evaluate Fermentation Conditions: Suboptimal fermentation conditions can severely limit production. Shake flask cultures, for example, may have limitations in dissolved oxygen and nutrient availability, which can be overcome in a controlled bioreactor.[4][5]

Q2: How can I increase the supply of the FPP precursor to improve this compound yield?

A2: Enhancing the metabolic flux towards FPP is a critical strategy for boosting this compound production.[4] This is typically achieved through a multi-pronged metabolic engineering approach:

  • Overexpress Key MVA Pathway Genes: The overexpression of genes in the FPP upstream pathway is a common and effective strategy.[4][5][6] A key target is HMG-CoA reductase (HMGR), which catalyzes a rate-limiting step.[1] Expressing a truncated version (tHMG1) removes feedback inhibition, further increasing pathway flux.[2]

  • Down-regulate Competing Pathways: FPP is a critical branch-point metabolite used for synthesizing sterols (essential for cell viability), ubiquinone, and other molecules.[2][7]

    • Squalene Synthase (ERG9): The gene ERG9 encodes squalene synthase, which diverts FPP towards ergosterol biosynthesis. Down-regulating ERG9 expression (e.g., by promoter weakening) is a proven strategy to redirect FPP towards this compound.[2][3][4][5][6] A complete knockout is not feasible as sterols are essential for yeast.[2][3]

    • Inhibitory Factors: Deleting or down-regulating transcriptional regulators that inhibit the MVA pathway, such as ROX1, can also improve yields.[2][4][5][6]

Q3: My this compound yield is inconsistent, or the yeast culture shows poor growth after initial production. What could be the cause?

A3: Poor growth or inconsistent yield after production begins can be indicative of product toxicity. High concentrations of sesquiterpenes like this compound can be detrimental to yeast cell membranes and overall health.[2][3]

  • Implement a Two-Phase Fermentation: A highly effective strategy to mitigate toxicity is to perform the fermentation with an organic overlay.[2][8] Adding a layer of a biocompatible, non-polar solvent like n-dodecane (10-20% v/v) to the culture creates a sink for the hydrophobic this compound.[2][8] The this compound partitions into the organic layer, reducing its concentration in the aqueous phase and alleviating its toxic effects on the cells.

  • Optimize Promoter Strength: High-level expression of this compound synthase from a very strong promoter can sometimes lead to rapid accumulation of the product, causing cell stress and reduced growth.[2][3] Testing a weaker constitutive promoter (e.g., PTEF1 instead of PTDH3) may result in a more sustainable production rate and higher final titers.[2][3]

Q4: How important is the expression cassette (promoter and terminator) for the this compound synthase gene?

A4: The choice of promoter and terminator for the this compound synthase (VS) expression cassette is crucial and can significantly impact final yield.[4] Simply using the strongest available promoter is not always the best strategy. The optimal expression level is a balance between high catalytic activity and avoiding excessive metabolic burden on the host cell.

A systematic approach involves creating and testing a library of expression cassettes with different promoters (e.g., ADH1, CYC1, HXT7, FBA1, PGK1, TDH3, TEF1) and terminators (ADH1, CYC1, TPI1, PGI1, FBA1).[4] Studies have shown that specific combinations, such as the PHXT7 promoter paired with the TTPI1 terminator, can lead to superior this compound production compared to others.[4][5][6]

Data & Results

Table 1: Impact of Genetic Modifications on this compound Production

This table summarizes the stepwise improvements in this compound yield achieved through various metabolic engineering strategies in S. cerevisiae.

Strain IDKey Genetic Modification(s)This compound Titer (mg/L)Fold Improvement (Approx.)Reference
Initial StrainExpressing this compound Synthase (CnVS)3.41x[4]
BJM-42rox1 knockout, erg9 down-regulation~12~3.5x[4]
BJM-45BJM-42 + Overexpression of 8 MVA pathway genes + Optimized VS expression cassette (PHXT7-VS-TTPI1)89.7 (in shake flask)~26x[4][5]
Table 2: Comparison of Fermentation Strategies

The fermentation method and conditions dramatically affect the final product titer.

StrainFermentation MethodKey ConditionsFinal this compound Titer (mg/L)Reference
BJM-45Fed-batch in shake flaskSD-glucose medium, 192h89.7[4][5]
BJM-45Fed-batch in 3L bioreactorControlled pH, DO, and glucose feed539.3[4][5][6]

Visualizations & Workflows

MVA_Pathway_for_this compound cluster_legend AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA ERG13 Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP MVA Pathway Enzymes This compound This compound FPP->this compound this compound Synthase (CnVS) Squalene Squalene FPP->Squalene ERG9 Ergosterol Ergosterol Squalene->Ergosterol ... key_up Upregulated Step key_down Downregulated Step

Caption: Engineered MVA pathway for this compound production in yeast.

Troubleshooting_Workflow Start Low this compound Yield CheckStrain 1. Verify Strain Construction (PCR, Sequencing) Start->CheckStrain CheckExpression 2. Confirm VS Gene Expression (qRT-PCR) CheckStrain->CheckExpression Strain OK AssessPrecursor 3. Assess Precursor Supply CheckExpression->AssessPrecursor Expression OK EngineerMVA Engineer MVA Pathway: - Overexpress tHMG1, etc. - Down-regulate ERG9 AssessPrecursor->EngineerMVA Low Precursor CheckToxicity 4. Evaluate Cell Health & Toxicity AssessPrecursor->CheckToxicity Precursor OK EngineerMVA->CheckToxicity TwoPhase Implement Two-Phase Fermentation (n-dodecane) CheckToxicity->TwoPhase Poor Growth/ Toxicity Signs OptimizeFermentation 5. Optimize Fermentation (Bioreactor, Fed-batch) CheckToxicity->OptimizeFermentation Growth OK TwoPhase->OptimizeFermentation End Improved Yield OptimizeFermentation->End

Caption: Troubleshooting workflow for low this compound yield.

Experimental Protocols

Protocol 1: High-Efficiency Yeast Transformation

This protocol is a standard method for introducing plasmid DNA into Saccharomyces cerevisiae.[9][10]

Materials:

  • YPD or appropriate selective medium

  • Sterile water

  • 1 M Lithium Acetate (LiAc), sterile

  • 50% (w/v) Polyethylene Glycol (PEG), MW 3350, sterile

  • Single-Stranded Carrier DNA (ssDNA, e.g., salmon sperm DNA), 10 mg/mL

  • Plasmid DNA (100-500 ng)

  • Selective agar plates

Procedure:

  • Inoculate a 5 mL culture of the desired yeast strain and grow overnight at 30°C with shaking.[10]

  • The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2. Grow at 30°C with shaking until the OD600 reaches 0.6-0.8 (log phase, typically 3-5 hours).[10]

  • Harvest cells by centrifugation at 3,000 x g for 5 minutes.[9]

  • Discard the supernatant, resuspend the cell pellet in 25 mL of sterile water, and centrifuge again.[9]

  • Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a 1.5 mL microfuge tube.[10]

  • Pellet the cells and remove the supernatant. Resuspend the cells in 400 µL of 100 mM LiAc to make the competent cell suspension.

  • Prepare the transformation mix in a new tube. Add in the following order:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 50 µL of ssDNA (boil for 5 min and chill on ice immediately before use)[10]

    • 1-5 µL of plasmid DNA mixed with sterile water to a final volume of 34 µL

  • Add 100 µL of the competent cell suspension to the transformation mix. Vortex thoroughly.

  • Incubate at 42°C for 40-45 minutes (heat shock).[9]

  • Pellet the cells by centrifugation at 8,000 x g for 1 minute. Remove the supernatant.

  • Resuspend the cell pellet in 200-500 µL of sterile water.

  • Plate the entire cell suspension onto appropriate selective plates. Incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Fed-Batch Fermentation in a Bioreactor

This protocol is based on the strategy used to achieve high-titer this compound production.[4]

Procedure:

  • Seed Culture Preparation: Inoculate a single colony of the engineered strain into a test tube with 5 mL of SD-glucose medium. Culture at 30°C for 24 hours. Transfer this pre-culture to a 500 mL shake flask containing 100 mL of medium and subculture for another 24 hours at 30°C.[4]

  • Bioreactor Inoculation: Prepare a 3 L bioreactor containing 1 L of SD-glucose batch medium. Inoculate the bioreactor with the seed culture to a starting volume of 5-10% (v/v).[4]

  • In-situ Extraction: Add 200 mL of sterile n-dodecane to the bioreactor to create a two-phase system for in-situ product removal.[4]

  • Fermentation Control: Maintain the temperature at 30°C. Control pH at a set point (e.g., 5.5-6.0) using automated addition of a base (e.g., NH3·H2O). Maintain dissolved oxygen (DO) above a certain level (e.g., 20%) by controlling agitation speed and airflow.

  • Fed-Batch Strategy: Monitor the glucose concentration in the medium. When the initial glucose is nearly depleted, begin feeding a concentrated glucose solution (e.g., 500 g/L) to maintain a low but steady glucose level. This prevents the formation of inhibitory byproducts like ethanol and supports sustained cell growth and production.

  • Sampling and Analysis: Periodically take samples from both the aqueous phase (to measure cell density and substrate/byproduct concentrations) and the n-dodecane phase (to measure this compound concentration).

Protocol 3: this compound Extraction and Quantification by GC-FID

This protocol describes the analysis of this compound from the organic phase of a two-phase fermentation.

Procedure:

  • Sample Collection: Carefully pipette a sample (e.g., 1 mL) from the upper n-dodecane layer of the fermentation culture.

  • Sample Preparation: Centrifuge the sample to pellet any suspended cells or debris. Transfer the clear supernatant to a GC vial. If necessary, dilute the sample with fresh n-dodecane to ensure the concentration is within the linear range of the instrument. Add an internal standard (e.g., isolongifolene) for accurate quantification.[2]

  • GC-FID Analysis:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

    • Column: Use a non-polar or semi-polar capillary column suitable for terpene analysis (e.g., HP-5, DB-5).

    • Injection: Inject 1 µL of the sample.

    • Oven Program: A typical temperature program starts at 100°C, holds for a few minutes, then ramps at 10-20°C/min to a final temperature of ~250°C.[2] The exact program should be optimized for good separation.

    • Detection: The FID will detect the eluting compounds.

  • Quantification: Identify the this compound peak based on its retention time, which should be confirmed using a pure this compound standard.[11] Calculate the concentration by comparing the peak area of this compound to the peak area of the internal standard and referencing a standard curve.

References

Technical Support Center: Scaling Up Microbial Valencene Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the microbial production of valencene.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in scaling up this compound production?

A1: Scaling up this compound production from laboratory to industrial scale presents several key challenges. These include maintaining process consistency, managing the increased technical complexity of larger bioreactors, optimizing yield and productivity, and ensuring efficient downstream processing.[1] Factors such as temperature, dissolved oxygen, pH, and agitation must be carefully controlled to ensure uniform conditions at a larger scale.

Q2: Which microbial hosts are commonly used for this compound production, and what are their pros and cons?

A2: Several microbial hosts have been engineered for this compound production, with Saccharomyces cerevisiae (baker's yeast) and Escherichia coli being the most common.[2][3] S. cerevisiae is a GRAS (Generally Recognized as Safe) organism, making it suitable for food and fragrance applications, and it possesses a native mevalonate (MVA) pathway for precursor synthesis.[2][3] E. coli offers rapid growth and well-established genetic tools but may require more extensive downstream processing to remove endotoxins. Other hosts like Rhodobacter sphaeroides and cyanobacteria are also being explored for their unique metabolic capabilities.[3][4]

Q3: What is the typical range of this compound titers achieved in microbial fermentation?

A3: this compound production titers can vary significantly depending on the host organism, genetic modifications, and fermentation strategy. Reported yields range from a few milligrams per liter (mg/L) to over 16 grams per liter (g/L) in highly optimized systems.[4][5] Fed-batch fermentation strategies have been shown to significantly increase final titers compared to batch cultures.[6][7]

Troubleshooting Guides

Low this compound Titer

Problem: The final concentration of this compound is significantly lower than expected.

Possible Cause Troubleshooting Steps
Insufficient Precursor Supply - Overexpress key enzymes in the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathway, such as HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate (FPP) synthase (ERG20/IspA).[2][3] - Engineer the central metabolism to increase the availability of acetyl-CoA and NADPH.[5] - Consider introducing heterologous MVA pathways, such as the Haloarchaea-type MVA pathway, which has shown to be efficient for this compound synthesis in yeast peroxisomes.[2]
Byproduct Formation - Downregulate or knock out competing pathways that divert FPP away from this compound synthesis. Common targets include squalene synthase (ERG9) for sterol biosynthesis.[6][7] - Use CRISPR/Cas9-based tools for precise genome editing to minimize off-target effects.[7]
Suboptimal this compound Synthase Activity - Screen for this compound synthases from different organisms to find one with higher catalytic efficiency. The this compound synthase from Callitropsis nootkatensis (CnVS) is commonly used and has shown robust activity. - Optimize the expression of the this compound synthase gene by testing different promoters and terminators.[7] - Create a fusion protein of FPP synthase and this compound synthase to facilitate substrate channeling.[2][3]
Suboptimal Fermentation Conditions - Optimize the carbon-to-nitrogen ratio in the fermentation medium. - For fed-batch cultures, carefully control the glucose feed rate to avoid the Crabtree effect (in yeast) and accumulation of inhibitory byproducts. - Ensure adequate dissolved oxygen levels, as this has been shown to significantly impact this compound production.[4][5]
Product Toxicity or Volatility - Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., n-dodecane) to the culture medium. This can sequester the hydrophobic this compound, reducing its toxicity to the cells and preventing loss due to volatilization.[6]
Downstream Processing Issues

Problem: Difficulty in recovering and purifying this compound from the fermentation broth.

Possible Cause Troubleshooting Steps
Emulsion Formation - Centrifuge the fermentation broth at a higher speed or for a longer duration to break the emulsion. - Consider using demulsifying agents, but ensure they are compatible with downstream applications.
Low Purity of Extracted this compound - Optimize the extraction solvent. While n-dodecane is common for in-situ extraction, other solvents can be tested for selective recovery post-fermentation. - Employ chromatographic techniques for purification. Hydrophobic interaction chromatography (HIC) can be effective for separating hydrophobic compounds like this compound.[8] - Consider fractional distillation if the scale is large enough and the co-extracted impurities have different boiling points.
Product Degradation - Minimize the exposure of this compound to high temperatures and oxygen during downstream processing to prevent oxidation. - Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Presence of Interfering Compounds - Some microbial hosts secrete compounds that can interfere with extraction and purification. For example, the fungus Schizophyllum commune produces a polysaccharide that can hamper this compound isolation.[3] In such cases, genetic modification of the host to reduce the production of these interfering compounds may be necessary.[3]

Data Presentation

Table 1: Comparison of this compound Production in Different Engineered Microorganisms

Host OrganismKey Genetic ModificationsFermentation ScaleTiter (mg/L)Reference
Saccharomyces cerevisiaeOverexpression of tHMG1, ERG20; Downregulation of ERG93 L Bioreactor539.3[6][7]
Saccharomyces cerevisiaeIntroduction of Haloarchaea-type MVA pathway in peroxisomesFed-batch869[2]
Rhodobacter sphaeroidesCodon-optimized CnVS with N-terminus MBP; Overexpression of mevalonate operonFlask354[3]
Corynebacterium glutamicumOverexpression of IspA from E. coli and CnVS48h fermentation2.41[2]
Komagataella phaffii (Pichia pastoris)Fusion of FPP synthase and this compound synthase; Overexpression of MVA pathway genes; Deletion of ERG9 promoterShake Flask173.6

Experimental Protocols

Protocol for this compound Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and quantifying this compound from a microbial fermentation broth with an organic solvent overlay.

1. Sample Preparation:

  • Carefully collect a 500 µL aliquot from the organic phase (e.g., n-dodecane) of the two-phase fermentation culture.[6]

  • In a clean 1.5 mL microcentrifuge tube, mix the 500 µL organic phase sample with 500 µL of ethyl acetate.[6]

  • Add an internal standard (e.g., 2 µL of isolongifolene) to the mixture for accurate quantification.[6]

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into a GC vial.[6]

2. GC-MS Analysis:

  • Instrument: Agilent Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: HP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp to 160 °C at a rate of 3 °C/min, hold for 2 minutes.

    • Ramp to 220 °C at a rate of 8 °C/min, hold for 3 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Mass Range: 45–550 amu.

3. Quantification:

  • Create a standard curve using known concentrations of a this compound standard.

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Visualizations

Metabolic_Pathway_for_Valencene_Production Engineered Mevalonate (MVA) Pathway for this compound Production AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (Overexpressed) Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P ERG12 Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP ERG8 IPP Isopentenyl Pyrophosphate (IPP) Mevalonate5PP->IPP MVD1 DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI1 GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP ERG20 GPP->FPP ERG20 (Overexpressed) This compound This compound FPP->this compound This compound Synthase (CnVS) Squalene Squalene (Byproduct) FPP->Squalene ERG9 (Downregulated) Ergosterol Ergosterol Pathway Squalene->Ergosterol

Caption: Engineered MVA pathway for this compound production in yeast.

Troubleshooting_Workflow_Low_Titer Troubleshooting Workflow for Low this compound Titer Start Low this compound Titer Detected CheckPrecursor Analyze Precursor Levels (e.g., FPP) Start->CheckPrecursor CheckByproducts Analyze Byproduct Formation (e.g., Squalene) CheckPrecursor->CheckByproducts Sufficient OptimizePathway Overexpress MVA/MEP Pathway Genes CheckPrecursor->OptimizePathway Low CheckEnzyme Verify this compound Synthase Expression & Activity CheckByproducts->CheckEnzyme Low DownregulateCompeting Downregulate/Knockout Competing Pathways (e.g., ERG9) CheckByproducts->DownregulateCompeting High CheckConditions Review Fermentation Conditions (DO, pH, Feed) CheckEnzyme->CheckConditions Active OptimizeEnzyme Optimize Promoter/Terminator or Fuse Enzymes CheckEnzyme->OptimizeEnzyme Low/Inactive OptimizeFermentation Optimize Fermentation Parameters CheckConditions->OptimizeFermentation Suboptimal ImplementTwoPhase Implement Two-Phase Fermentation CheckConditions->ImplementTwoPhase Optimal End Improved Titer OptimizePathway->End DownregulateCompeting->End OptimizeEnzyme->End OptimizeFermentation->End ImplementTwoPhase->End

Caption: Troubleshooting workflow for low this compound production.

References

Technical Support Center: Optimization of Fermentation Conditions for Valencene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the fermentation conditions for Valencene production.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than reported values. What are the common initial factors to check?

Low this compound yield can stem from several factors. Primarily, ensure the precursor farnesyl pyrophosphate (FPP) is not a limiting factor. The native FPP synthesis pathway in hosts like Saccharomyces cerevisiae often has a low capacity.[1][2] Additionally, check the expression and activity of your this compound synthase (CnVS); suboptimal promoters or codon usage can lead to poor performance.[1][3] Finally, competing metabolic pathways, such as the sterol biosynthesis pathway which also uses FPP, can divert precursors away from this compound production.[4][5]

Q2: How can I effectively increase the supply of the precursor, farnesyl pyrophosphate (FPP)?

To boost FPP supply, a common strategy is to overexpress key enzymes in the mevalonate (MVA) pathway.[6][7] Overexpressing a truncated version of HMG-CoA reductase (tHMG1), a rate-limiting enzyme, is a well-established method.[1][5] Additionally, overexpressing other upstream genes in the MVA pathway, such as ERG20 (FPP synthase), can further enhance the precursor pool available for this compound synthesis.[1][4] Combining the overexpression of multiple MVA pathway enzymes often leads to synergistic effects on production.[1][2]

Q3: My engineered strain exhibits poor growth, especially in later fermentation stages. What could be the cause?

Poor growth can be attributed to metabolic burden from the overexpression of multiple heterologous genes or the accumulation of toxic intermediates or products.[8][9] High concentrations of this compound or its oxidized byproduct, nootkatone, can be toxic to yeast cells.[8] The accumulation of isoprenoid pyrophosphates like IPP and DMAPP due to a metabolic imbalance can also inhibit cell growth.[9] Consider using weaker, constitutive promoters instead of strong, inducible ones for the this compound synthase to balance production and cell viability.[5]

Q4: What is the recommended carbon source for this compound fermentation?

While glucose is a common carbon source, other sugars have shown benefits. For instance, galactose has been found to be a beneficial induced carbon source in some engineered strains.[10][11] Interestingly, using mannitol as a substrate has led to significantly higher this compound titers (up to 3-fold higher) and carbon conversion efficiency compared to glucose in an evolved S. cerevisiae strain.[12] The choice of media is also critical; rich media like YPD generally support higher production compared to minimal media.[6][7]

Q5: How does fermentation temperature influence this compound production?

Temperature is a critical parameter. While many S. cerevisiae fermentations are run at 30°C, lowering the temperature to 25°C has been shown to be beneficial for this compound accumulation in some engineered strains, leading to a significant improvement in final titers.[5][10][11] Higher temperatures can increase the rate of fermentation but may also lead to the volatilization of products and potentially stress the cells, negatively impacting overall yield.[13][14]

Q6: What is the standard method for extracting and quantifying this compound from the fermentation broth?

Due to this compound's volatile and hydrophobic nature, a two-phase fermentation system is commonly used. An organic solvent overlay, typically n-dodecane (20% v/v), is added to the culture medium to capture the secreted this compound in situ.[1][3] For quantification, a sample is taken from the organic layer, mixed with a solvent like ethyl acetate, and analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[1][3]

Troubleshooting Guide

Problem: Low or No Detectable this compound Titer

This is a primary issue often encountered during fermentation optimization. The following workflow can help diagnose the bottleneck.

Caption: Troubleshooting workflow for low this compound yield.

  • Potential Cause 1: Inefficient this compound Synthase (CnVS)

    • Diagnosis: The expression level or catalytic efficiency of the this compound synthase itself might be the bottleneck.[6] Different promoters can have a significant impact on yield; for example, the PHXT7 promoter has shown excellent performance for CnVS expression.[1][3]

    • Solution: Verify protein expression via Western blot. Test different promoters and terminators to optimize the expression cassette.[1] Consider screening this compound synthases from different organisms, as they can have varying catalytic efficiencies.[7]

  • Potential Cause 2: Insufficient FPP Precursor Supply

    • Diagnosis: The native MVA pathway is tightly regulated and may not produce enough FPP to support high-level this compound synthesis.[5]

    • Solution: Implement metabolic engineering strategies to boost the MVA pathway. This includes overexpressing key enzymes like tHMG1 and ERG20.[1][5] For more advanced optimization, consider reconstructing the pathway in peroxisomes or introducing heterologous pathways like the Haloarchaea-type MVA pathway, which has proven highly efficient.[6][7]

  • Potential Cause 3: Diversion of FPP to Competing Pathways

    • Diagnosis: FPP is a crucial branch-point metabolite used for synthesizing essential compounds like sterols (via squalene) and ubiquinone.[4] High flux towards these pathways will reduce the FPP available for this compound.

    • Solution: Down-regulate the expression of genes in competing pathways. A primary target is ERG9, which encodes squalene synthase.[3][5] Knocking out the transcriptional regulator ROX1, which activates ERG9, is another effective strategy to increase metabolic flux towards this compound.[5][10]

Problem: Poor Cell Growth or Strain Instability
  • Potential Cause 1: Product or Intermediate Toxicity

    • Diagnosis: High concentrations of this compound (>100 mg/L) or its byproducts can be toxic to yeast.[8] Additionally, an imbalance in the MVA pathway from overexpressing only certain enzymes (like tHMG1) can lead to the accumulation of toxic intermediates (IPP, DMAPP).[9]

    • Solution: Use a two-phase fermentation with an organic overlay like n-dodecane to continuously remove this compound from the aqueous phase, reducing its concentration and toxicity.[1] To address intermediate toxicity, ensure the entire precursor pathway is balanced by co-overexpressing downstream enzymes like ERG20 and IDI1 along with tHMG1.[9]

  • Potential Cause 2: High Metabolic Burden

    • Diagnosis: Overexpression of numerous genes, especially from high-copy plasmids, places a significant metabolic load on the cells, slowing growth and reducing overall productivity.

    • Solution: Integrate expression cassettes into the host genome instead of using plasmids.[15] This provides more stable expression and reduces the metabolic burden. Optimizing the copy number of the integrated this compound synthase is also crucial, as too many copies can be detrimental.[6]

Data Presentation: Performance of Engineered Strains

The following tables summarize quantitative data from various studies to provide a benchmark for this compound production.

Table 1: Comparison of this compound Production in Engineered S. cerevisiae

Strain Engineering StrategyHost StrainFermentation ModeTiter (mg/L)Reference(s)
Overexpression of CnVS, MVA pathway optimization, ERG20-CnVS fusion, squalene pathway knockdownS. cerevisiaeFed-batch (Bioreactor)539.3[1][6]
Optimized central metabolism, Haloarchaea-Type MVA pathway in peroxisome, 3 copies of CnVS integratedS. cerevisiaeFed-batch869[6][7]
Combinational engineering (promoter change, ROX1 knockout, squalene inhibition, tHMGR overexpression)S. cerevisiae CEN.PK2Flask Culture (Glucose)157.8[5][10]
Adaptive laboratory evolution for mannitol use, precursor supply enhancement, cofactor regenerationS. cerevisiaeFed-batch (Mannitol)5,610[12]
Initial strain with CnVS introducedC. glutamicumBatch Fermentation2.41[1]

Table 2: Effect of Fermentation Parameters on this compound Production

Parameter OptimizedChange ImplementedEffect on TiterReference(s)
Media Composition Rich Media (YPD) vs. Minimal Media336.4 mg/L in YPD vs. 165.7 mg/L in minimal media[6][7]
Fermentation Scale & Aeration Shake Flask vs. 3L BioreactorIncreased from 89.7 mg/L in shake flask to 539.3 mg/L in bioreactor (improved DO)[1][6]
Temperature Cultivation at 25°C vs. 30°CTremendous improvement in this compound levels at 25°C over time[5][10]
Carbon Source Mannitol vs. Glucose~3-fold higher titer on mannitol compared to glucose[12]
Feeding Strategy Fed-batch vs. BatchTiter increased from 336.4 mg/L to 1.2 g/L with fed-batch strategy[6]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production

This protocol outlines a general procedure for a lab-scale fed-batch fermentation using an engineered S. cerevisiae strain.

  • Media Preparation:

    • Batch Medium: Prepare SD medium (or a rich medium like YPD) appropriate for your strain's auxotrophies. For a 3L bioreactor, start with a 1L working volume.

    • Feed Solution: Prepare a concentrated glucose solution (e.g., 500 g/L). Sterilize separately.

  • Inoculum Preparation:

    • Inoculate a single colony into 5-10 mL of seed culture medium. Grow overnight at 30°C with shaking.

    • Use the seed culture to inoculate a larger volume (e.g., 100 mL in a 500 mL flask) and grow for 24 hours.

  • Bioreactor Setup and Inoculation:

    • Calibrate pH and Dissolved Oxygen (DO) probes. Set initial parameters: Temperature 30°C (or 25°C if optimized[5][10]), pH 5.0 (controlled with NaOH/HCl), and airflow at 1 VVM.

    • Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.

    • Add a 20% (v/v) overlay of sterile n-dodecane to the culture.[1]

  • Fermentation Process:

    • Batch Phase: Allow cells to grow until the initial glucose is nearly depleted. This is often indicated by a sharp increase in the DO signal.

    • Fed-batch Phase: Begin feeding the concentrated glucose solution at a controlled rate to maintain a low glucose concentration in the reactor. This prevents overflow metabolism (ethanol production).

    • Maintain DO above 20% by cascading the agitation speed.

  • Sampling and Analysis:

    • Periodically take samples from both the aqueous phase (to measure cell density and substrate/byproduct concentration) and the n-dodecane layer (for this compound quantification).

Protocol 2: this compound Quantification by GC-MS
  • Sample Preparation:

    • Carefully pipette 500 µL from the upper n-dodecane layer of the fermentation culture.

    • Add 500 µL of ethyl acetate containing a known concentration of an internal standard (e.g., isolongifolene).[1]

    • Vortex the mixture and pass it through a 0.22 µm syringe filter.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph (e.g., Agilent 7890) with a mass spectrometer.[1]

    • Column: Use a non-polar column suitable for terpene analysis, such as an HP-5.[1]

    • Method:

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds.

      • Carrier Gas: Helium.

    • Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard. Calculate the concentration based on the peak area relative to the internal standard.

Visualizations

This compound Biosynthesis Pathway

MVA_Pathway cluster_mva Mevalonate (MVA) Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate tHMG1 (Rate-limiting) ipp IPP mevalonate->ipp Multiple Steps dmapp DMAPP ipp->dmapp IDI1 gpp GPP ipp->gpp ERG20 fpp Farnesyl Pyrophosphate (FPP) ipp->fpp ERG20 dmapp->gpp ERG20 gpp->fpp ERG20 This compound This compound fpp->this compound This compound Synthase (CnVS) squalene Squalene -> Sterols fpp->squalene ERG9 (Competing Pathway)

Caption: Simplified MVA pathway for this compound biosynthesis in yeast.

Experimental Workflow

Experimental_Workflow phase1 Phase 1: Strain Engineering construct Design & Build Expression Cassettes (CnVS, MVA genes) phase1->construct transform Transform Host Strain (S. cerevisiae) construct->transform screen Screen Transformants (Shake Flask Culture) transform->screen phase2 Phase 2: Fermentation Optimization screen->phase2 batch Initial Bioreactor Batch Fermentation phase2->batch fed_batch Optimize Fed-Batch Strategy (Feeding Rate, DO) batch->fed_batch phase3 Phase 3: Analysis fed_batch->phase3 analysis Quantify Titer, Yield, and Productivity (GC-MS) phase3->analysis

Caption: General workflow for this compound production experiments.

References

Overcoming feedback inhibition in Valencene biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for valencene biosynthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: My engineered strain is producing very low titers of this compound. What are the common reasons for this?

A1: Low this compound yield is a frequent challenge and can stem from several factors:

  • Precursor Limitation: The availability of the direct precursor, farnesyl pyrophosphate (FPP), is often a major bottleneck. The native metabolic flux towards FPP may be insufficient to support high levels of this compound production.

  • Feedback Inhibition: Key enzymes in the upstream mevalonate (MVA) or methylerythritol phosphate (MEP) pathways are often subject to feedback inhibition by pathway intermediates, which limits the overall flux. For instance, HMG-CoA reductase (HMGR) in the MVA pathway can be inhibited by mevalonate.

  • Competing Pathways: FPP is a crucial branch-point metabolite used for the synthesis of essential compounds like sterols (e.g., ergosterol in yeast), ubiquinone, and farnesol. These competing pathways can divert a significant portion of the FPP pool away from this compound synthesis.[1][2]

  • Suboptimal this compound Synthase (VS) Expression or Activity: The expression level of the this compound synthase enzyme may be too low, or the chosen synthase might have inherently low catalytic efficiency.[1][3]

  • Toxicity of Intermediates or Product: High concentrations of intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), or the final product this compound itself, can be toxic to the host cells, leading to growth inhibition and reduced productivity.[1][3]

Q2: I'm observing poor cell growth after introducing my this compound biosynthesis pathway. What could be the cause?

A2: Poor cell growth is often linked to metabolic burden or toxicity. Overexpression of pathway enzymes, particularly a truncated HMG-CoA reductase (tHMGR), can lead to the accumulation of toxic intermediates like IPP and DMAPP.[1][3] Additionally, high concentrations of this compound can negatively impact cell membrane integrity and overall cell health.[1]

Q3: How can I confirm that feedback inhibition is the primary issue in my system?

A3: To diagnose feedback inhibition, you can:

  • Overexpress a feedback-resistant enzyme variant: For example, expressing a truncated version of HMG-CoA reductase (tHMGR), which lacks the regulatory domain, can help bypass feedback inhibition.[1]

  • Analyze intracellular metabolite concentrations: Measure the levels of key intermediates in the MVA or MEP pathway. An accumulation of intermediates upstream of a suspected feedback-regulated enzyme can indicate a bottleneck.

  • Perform in vitro enzyme assays: Test the activity of key enzymes (like HMGR or acetohydroxyacid synthase) in the presence of downstream products to directly measure the inhibitory effect.[4][5]

Troubleshooting Guides

Issue 1: Low this compound Titer

This guide provides a systematic approach to identifying and resolving the causes of low this compound production.

Step 1: Enhance Precursor (FPP) Supply

  • Action: Overexpress all the genes upstream of FPP in the MVA pathway.[6] In yeast, this includes genes such as ERG10 (acetoacetyl-CoA thiolase), ERG13 (HMG-CoA synthase), tHMG1 (truncated HMG-CoA reductase), ERG12 (mevalonate kinase), ERG8 (phosphomevalonate kinase), MVD1 (mevalonate pyrophosphate decarboxylase), and IDI1 (IPP isomerase).

  • Rationale: Increasing the expression of the entire upstream pathway helps to push the metabolic flux towards FPP, the direct precursor for this compound. Overexpression of tHMG1, a key rate-limiting enzyme, is particularly effective.[6]

Step 2: Mitigate Competing Pathways

  • Action: Down-regulate or knock out genes in pathways that compete for FPP. A primary target is the squalene synthase gene (ERG9 in yeast), which diverts FPP to sterol biosynthesis.[2][6][7]

  • Rationale: By blocking or reducing the flux towards competing products, more FPP is available to be converted into this compound.

Step 3: Optimize this compound Synthase Expression

  • Action: Screen different promoters and terminators to fine-tune the expression of your this compound synthase gene. For instance, in S. cerevisiae, the PHXT7 promoter and TTPI1 terminator combination has shown excellent performance.[6][7]

  • Rationale: The expression level of this compound synthase needs to be balanced with the upstream pathway flux. Too low expression will result in a bottleneck, while excessively high expression can cause a metabolic burden.

Step 4: Consider Global Regulatory Factors

  • Action: Knock down transcriptional repressors of the MVA pathway. In yeast, the transcription factor ROX1 can inhibit the expression of hypoxic genes in the MVA pathway and influence ergosterol biosynthesis.[1][3]

  • Rationale: Modifying global regulators can lead to a broader upregulation of the desired pathway and improve overall cell robustness for production.

Issue 2: Cell Growth Inhibition

If you observe poor cell growth after engineering your strain, consider the following troubleshooting steps.

Step 1: Address Potential IPP and DMAPP Toxicity

  • Action: If you are strongly overexpressing tHMGR, co-overexpress ERG20 (FPP synthase).[1][3]

  • Rationale: Overexpressing tHMGR alone can lead to the accumulation of IPP and DMAPP, which are toxic to the cells. Simultaneously overexpressing ERG20 helps to convert these toxic intermediates into FPP more efficiently.[1][3]

Step 2: Utilize Enzyme Fusion Strategy

  • Action: Create a fusion protein of FPP synthase (ERG20) and this compound synthase. The order of the enzymes and the linker sequence between them should be optimized.[1][3]

  • Rationale: Fusing enzymes that catalyze consecutive steps can increase the local concentration of the intermediate (FPP) and channel it directly to the next enzyme, improving catalytic efficiency and potentially reducing the accumulation of toxic intermediates.[1][3]

Step 3: Optimize Fermentation Conditions

  • Action: Lower the fermentation temperature. For example, shifting the temperature from 30°C to 25°C has been shown to improve this compound titers in some engineered yeast strains.[8]

  • Rationale: Lower temperatures can sometimes alleviate cellular stress and improve protein folding and stability, leading to better overall production.

Quantitative Data Summary

The following tables summarize the impact of various metabolic engineering strategies on this compound production as reported in the literature.

Table 1: Effect of Genetic Modifications on this compound Production in S. cerevisiae

Strain/ModificationHostKey Genetic Modification(s)This compound TiterFold ImprovementReference
Initial StrainS. cerevisiae BJ5464Introduction of this compound Synthase~3.37 mg/L1[6][7]
Engineered StrainS. cerevisiae BJ5464Down-regulation of erg9, knock-out of rox1, overexpression of MVA pathway genes, optimized VS expression539.3 mg/L~160[6][7]
Engineered StrainS. cerevisiaeGene screening, protein engineering, pathway optimization12.4 g/L-[9]
Further OptimizedS. cerevisiaeCoupling cell growth and pathway induction16.6 g/L-[9]

Table 2: Effect of Genetic Modifications on this compound Production in Other Microorganisms

Strain/ModificationHostKey Genetic Modification(s)This compound TiterFold ImprovementReference
Engineered StrainSynechocystis sp. PCC 6803Deletion of shc and sqs, CRISPRi on crtE, operon of ispA and CnVS19 mg/g DCW-[10]
Engineered StrainRhodobacter sphaeroidesExpression of CnVS in an optimized strain352 mg/L14[11]
Engineered StrainC. glutamicumExpression of IspA from E. coli and CnVS2.41 mg/L-[1]

Experimental Protocols

Protocol 1: Gene Knock-out using CRISPR/Cas9 in S. cerevisiae

This protocol is adapted from methodologies used to knock out competing pathways.[6][7]

  • gRNA Plasmid Construction: Synthesize the 20-bp guide RNA (gRNA) sequence targeting the gene of interest (e.g., ERG9). Clone this gRNA into a yeast expression vector containing the Cas9 gene and a selectable marker.

  • Donor DNA Preparation: Prepare a donor DNA fragment containing a selectable marker flanked by homologous regions (typically 50-100 bp) upstream and downstream of the target gene's open reading frame.

  • Yeast Transformation: Transform the engineered yeast strain with the gRNA plasmid and the donor DNA fragment using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Selection and Verification: Select for transformants on appropriate selective media. Verify the correct gene disruption by colony PCR using primers that anneal outside the integration site.

Protocol 2: Overexpression of MVA Pathway Genes in S. cerevisiae

This protocol outlines the overexpression of multiple genes in the MVA pathway.[6]

  • Expression Cassette Construction: For each gene to be overexpressed (e.g., tHMG1, ERG12, etc.), create an expression cassette consisting of a strong constitutive promoter (e.g., PTDH3), the gene's coding sequence, and a terminator (e.g., TCYC1).

  • Genomic Integration: Integrate these expression cassettes into the yeast genome at specific loci. This provides stable, long-term expression without the need for plasmid maintenance.

  • Strain Construction: Sequentially integrate the expression cassettes for all desired MVA pathway genes into the host strain. Use different selectable markers for each integration step to facilitate selection.

  • Verification: Confirm the integration and expression of the transgenes. Genomic integration can be verified by PCR, and the functional consequence (increased product titer) can be measured by GC-MS analysis of culture extracts.

Visualizations

This compound Biosynthesis Pathway and Engineering Strategies

Valencene_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_FPP FPP Synthesis & Competing Pathways cluster_this compound This compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ERG10, ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 (Overexpressed) [Feedback Inhibition Point] IPP_DMAPP IPP/DMAPP Mevalonate->IPP_DMAPP ERG12, ERG8, MVD1 FPP FPP IPP_DMAPP->FPP ERG20 (Overexpressed) Squalene Squalene FPP->Squalene ERG9 (Knockout) This compound This compound FPP->this compound This compound Synthase (Optimized Expression) Sterols Sterols Squalene->Sterols

Caption: Metabolic engineering strategies in the MVA pathway to boost this compound production.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield CheckGrowth Is cell growth inhibited? Start->CheckGrowth CheckPrecursor Is FPP precursor limiting? CheckGrowth->CheckPrecursor No Sol_Growth Address toxicity: - Co-express ERG20 with tHMGR - Use enzyme fusion strategy - Optimize fermentation conditions CheckGrowth->Sol_Growth Yes CheckCompetition Are competing pathways active? CheckPrecursor->CheckCompetition No Sol_Precursor Enhance FPP supply: - Overexpress upstream MVA genes - Overcome feedback inhibition (tHMG1) CheckPrecursor->Sol_Precursor Yes CheckVS Is VS expression optimal? CheckCompetition->CheckVS No Sol_Competition Redirect flux: - Down-regulate/knock out ERG9 - Knock down ROX1 CheckCompetition->Sol_Competition Yes Sol_VS Optimize VS: - Screen promoters/terminators - Test different synthases CheckVS->Sol_VS Yes End Improved this compound Yield CheckVS->End No Sol_Growth->CheckPrecursor Sol_Precursor->CheckCompetition Sol_Competition->CheckVS Sol_VS->End Logical_Relationships Goal High this compound Titer IncreaseFlux Increase Metabolic Flux to FPP Goal->IncreaseFlux RedirectFlux Redirect FPP to this compound Goal->RedirectFlux ImproveConversion Improve FPP to this compound Conversion Goal->ImproveConversion OverexpressMVA Overexpress MVA Pathway Genes IncreaseFlux->OverexpressMVA OvercomeFeedback Overcome Feedback Inhibition (e.g., use tHMG1) IncreaseFlux->OvercomeFeedback KnockoutCompetitors Knockout/Down-regulate Competing Pathways (e.g., ERG9) RedirectFlux->KnockoutCompetitors GlobalRegulation Modify Global Regulators (e.g., ROX1) RedirectFlux->GlobalRegulation OptimizeVS Optimize this compound Synthase Expression & Activity ImproveConversion->OptimizeVS EnzymeFusion Fuse ERG20 and VS ImproveConversion->EnzymeFusion

References

Technical Support Center: Troubleshooting Low Yields of Valencene Synthase Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the expression of valencene synthase, leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is very low. What are the most common initial factors to investigate?

A1: Low this compound yields can stem from several factors. The initial and most critical aspects to investigate are:

  • Suboptimal Gene Expression: The expression level of your this compound synthase might be insufficient. This can be due to a weak promoter, non-optimal codon usage for your expression host, or issues with plasmid stability.[1][2][3][4]

  • Limited Precursor Supply: The production of this compound is directly dependent on the intracellular pool of farnesyl pyrophosphate (FPP).[5][6] If the native metabolic pathway of your host organism does not produce enough FPP, this compound synthesis will be limited.

  • Competing Metabolic Pathways: Endogenous pathways in the host organism may compete for FPP, diverting it away from this compound production.[5][7] A primary competing pathway is the sterol biosynthesis pathway, where squalene synthase (ERG9 in yeast) consumes FPP.[5][7]

  • Inefficient this compound Synthase: The specific variant of this compound synthase you are using may have low catalytic efficiency or stability in your chosen host.[8][9][10]

  • Suboptimal Fermentation Conditions: Factors such as temperature, pH, aeration, and media composition can significantly impact both cell growth and enzyme activity, thereby affecting this compound production.[11]

Q2: How can I determine if precursor (FPP) availability is the limiting factor for my this compound production?

A2: To assess if FPP supply is a bottleneck, you can perform the following experiments:

  • Overexpress Key Enzymes in the Mevalonate (MVA) Pathway: The MVA pathway is a common source of FPP in many host organisms like Saccharomyces cerevisiae. Overexpressing rate-limiting enzymes in this pathway, such as HMG-CoA reductase (HMGR), can significantly boost FPP pools.[1][5]

  • Co-express FPP Synthase: Directly co-expressing a farnesyl pyrophosphate synthase (such as IspA from E. coli or ERG20 from S. cerevisiae) can increase the conversion of upstream precursors into FPP.[6]

  • Fusion Proteins: Creating a fusion protein of your this compound synthase and FPP synthase can enhance channeling of the substrate to the enzyme, improving efficiency.[1]

Below is a table summarizing the impact of MVA pathway engineering on this compound production in S. cerevisiae.

Genetic ModificationHost StrainThis compound Titer (mg/L)Fold ImprovementReference
Initial StrainS. cerevisiae BJ5464~3.4-[5]
Overexpression of MVA pathway genesS. cerevisiae539.3~160[2][5]
Down-regulation of ERG9, ROX1 knockout, tHMGR overexpressionS. cerevisiae CEN.PK2-1Ca28.9~8.5 (vs initial)[7]

Q3: My this compound synthase gene is from a plant. Could codon usage be affecting its expression in my microbial host?

A3: Yes, codon bias is a critical factor when expressing a gene in a heterologous host.[3][4] Different organisms have different preferences for the codons they use to encode the same amino acid. If the codons in your this compound synthase gene are rare in your expression host (e.g., E. coli or S. cerevisiae), it can lead to slow translation rates, protein misfolding, and overall lower yields of functional enzyme.

Troubleshooting Steps:

  • Analyze Codon Usage: Use online tools or software to compare the codon usage of your this compound synthase gene with the codon usage of your expression host.

  • Codon Optimization: Synthesize a new version of the gene with codons optimized for your host. This involves replacing rare codons with more frequently used ones without altering the amino acid sequence.[3][4] Several gene synthesis companies offer codon optimization services.

StrategyDescriptionExpected Outcome
Codon Analysis Compare the Codon Adaptation Index (CAI) of the native gene to the host's optimal range.A low CAI suggests potential expression issues.
Gene Synthesis Synthesize a new gene with optimized codons for the target host.Increased translational efficiency and higher protein expression.[3]

Troubleshooting Guides

Guide 1: Low or No this compound Production Detected

This guide provides a systematic approach to troubleshoot experiments where this compound production is unexpectedly low or undetectable.

Experimental Workflow for Troubleshooting Low this compound Yield

TroubleshootingWorkflow Start Start: Low/No this compound Yield CheckExpression 1. Verify this compound Synthase Expression (SDS-PAGE, Western Blot) Start->CheckExpression ExpressionOK Expression Detected? CheckExpression->ExpressionOK NoExpression Troubleshoot Expression: - Check plasmid integrity - Optimize induction - Codon optimize gene ExpressionOK->NoExpression No CheckActivity 2. Assess In Vitro Enzyme Activity ExpressionOK->CheckActivity Yes NoExpression->Start ActivityOK Enzyme Active? CheckActivity->ActivityOK NoActivity Troubleshoot Protein: - Check for inclusion bodies - Optimize purification protocol ActivityOK->NoActivity No CheckPrecursor 3. Evaluate FPP Availability (Overexpress MVA pathway genes) ActivityOK->CheckPrecursor Yes NoActivity->CheckExpression PrecursorOK Yield Increased? CheckPrecursor->PrecursorOK NoIncrease Investigate Competing Pathways: - Down-regulate squalene synthase (ERG9) PrecursorOK->NoIncrease No OptimizeFermentation 4. Optimize Fermentation Conditions (Temperature, pH, Media) PrecursorOK->OptimizeFermentation Yes NoIncrease->OptimizeFermentation Success Improved this compound Yield OptimizeFermentation->Success FPP_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Terpene Terpene Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA atoB Mevalonate Mevalonate HMGCoA->Mevalonate HMGR (tHMG1) (Overexpress) IPP IPP Mevalonate->IPP ERG12, MVD1 DMAPP DMAPP IPP->DMAPP IDI1 FPP FPP IPP->FPP ERG20/ispA (Overexpress) DMAPP->FPP This compound This compound FPP->this compound This compound Synthase (Overexpress) Squalene Squalene (Sterol Pathway) FPP->Squalene ERG9 (Down-regulate)

References

Technical Support Center: Degradation Pathways of Valencene Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of valencene under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound under experimental stress conditions?

A1: The primary degradation pathways of this compound observed under experimental stress are oxidative. These include photooxidation, enzymatic oxidation, and biotransformation by microorganisms. Thermal degradation can also occur, leading to the formation of various breakdown products. The most studied degradation product of this compound is nootkatone, a high-value flavor and fragrance compound.[1][2][3]

Q2: What are the main products formed from this compound degradation?

A2: The principal and most economically significant degradation product of this compound is (+)-nootkatone.[3][4] Other intermediates and byproducts that can be formed, particularly during enzymatic oxidation and biotransformation, include (+)-trans-nootkatol, cis-nootkatol, this compound-1,10-epoxide, and trans-(+)-nootkaton-9-ol.[5][6][7]

Q3: What is the role of light and oxygen in this compound degradation?

A3: Light and oxygen are critical factors in the photooxidation of this compound. In the presence of a photosensitizer or a photocatalyst, light energy can generate reactive oxygen species that attack the this compound molecule, leading to its oxidation, primarily to nootkatone.[1][2]

Q4: Can this compound be degraded by microorganisms?

A4: Yes, various microorganisms, including fungi, bacteria, and microalgae, have been shown to biotransform this compound into nootkatone and other oxygenated derivatives.[2][8][9] This process is typically mediated by intracellular enzymes, such as cytochrome P450 monooxygenases.[2][5]

Q5: Is this compound stable at high temperatures?

A5: Terpenes, including sesquiterpenes like this compound, can undergo thermal degradation at elevated temperatures. This process can lead to a complex mixture of breakdown products through reactions such as dehydrogenation, epoxidation, and rearrangements.[10] Specific studies on the thermal degradation of this compound are limited, but it is expected to be less stable at high temperatures.

Q6: How does pH affect the stability of this compound?

A6: While specific studies on the effect of pH on this compound stability are not extensively documented, the stability of other structurally related compounds, like sesquiterpene lactones, has been shown to be pH-dependent.[11] It is plausible that extreme acidic or basic conditions could potentially lead to the degradation of this compound, although this is not its primary degradation pathway under most experimental conditions.

Troubleshooting Guides

Issue 1: Low Yield of Nootkatone in Biotransformation/Enzymatic Oxidation
Potential Cause Troubleshooting Step
Low enzyme activity - Optimize enzyme expression and purification: Ensure optimal conditions for protein expression and use a suitable purification strategy to obtain a highly active enzyme preparation. - Cofactor limitation: Ensure an adequate supply of necessary cofactors, such as NADPH for cytochrome P450 enzymes. Consider implementing a cofactor regeneration system.[12] - Enzyme inhibition: The product, nootkatone, can sometimes inhibit the enzyme. Consider using a two-liquid-phase system to continuously remove the product from the aqueous phase, thereby reducing feedback inhibition.[7]
Poor substrate availability - Improve substrate solubility: this compound is poorly soluble in aqueous media. The use of a co-solvent or a two-liquid-phase system with a biocompatible organic solvent (e.g., dodecane) can enhance substrate availability to the enzyme or whole cells.[7]
Sub-optimal reaction conditions - Optimize pH and temperature: Determine the optimal pH and temperature for the specific enzyme or microorganism being used. These parameters can significantly impact catalytic activity. - Improve aeration: Oxygen is a key substrate in the oxidation reaction. Ensure adequate aeration and agitation to avoid oxygen limitation, especially in microbial cultures.
Microorganism-related issues - Screen different strains: The efficiency of biotransformation can vary significantly between different microbial strains. Screen a variety of microorganisms to identify the most efficient biocatalyst.[2] - Optimize culture conditions: Adjust media composition, inoculum size, and incubation time to maximize cell growth and enzyme production.
Issue 2: Formation of Undesired Byproducts
Potential Cause Troubleshooting Step
Low enzyme selectivity - Enzyme engineering: If using a specific enzyme like a cytochrome P450, consider protein engineering to improve its regioselectivity towards the desired oxidation position on the this compound molecule.[5][12] - Select a more specific biocatalyst: Screen for microorganisms or enzymes that exhibit higher selectivity for nootkatone production.
Over-oxidation of the product - Control reaction time: Monitor the reaction progress and stop it once the maximum concentration of the desired product is reached to prevent its further oxidation into other byproducts. - Product removal: As mentioned previously, a two-liquid-phase system can help protect the product from further enzymatic conversion.[7]
Issue 3: Low Conversion in Photocatalytic Oxidation
Potential Cause Troubleshooting Step
Inefficient photocatalyst - Catalyst selection: Test different photocatalysts (e.g., various forms of TiO2) to find one with optimal activity for this compound oxidation.[6] - Catalyst loading: Optimize the concentration of the photocatalyst in the reaction mixture.
Insufficient light penetration - Reactor design: Use a reactor that allows for efficient irradiation of the reaction mixture. Ensure the light source is of the appropriate wavelength and intensity. - Control turbidity: High concentrations of the photocatalyst or substrate can increase turbidity and limit light penetration. Optimize these parameters.
Presence of radical scavengers - Purity of reagents: Ensure that the solvent and substrate are free from impurities that could act as radical scavengers and inhibit the photocatalytic process.

Quantitative Data Summary

Table 1: this compound Conversion and Product Selectivity in Photocatalytic Oxidation using TiO2 Catalysts [6]

CatalystRadiation SourceConversion (%)Nootkatone Selectivity (%)This compound Epoxide Selectivity (%)
a-TNPsUV (365 nm)>50>75<25
a-TNPsVis (400 nm)>50>75<25
TNTsUV (365 nm)<50>75<25
TNTsVis (400 nm)<50>75<25
TNPsUV (365 nm)<50>75<25
TNPsVis (400 nm)<50>75<25

Reaction conditions: 15 mg of catalyst, 1 x 10⁻² M substrate in CH₃CN, O₂ atmosphere, 25 °C. a-TNPs: aminated TiO₂ nanoparticles; TNTs: TiO₂ nanotubes; TNPs: TiO₂ nanoparticles.

Table 2: Product Distribution from the Oxidation of (+)-Valencene by Engineered P450 BM-3 Mutants [12]

P450 BM-3 Mutant(+)-trans-Nootkatol (%)(+)-Nootkatone (%)Other Products (%)
F87A/Y96F/L244A/V247L86410
F87V/Y96F/L244A384715

Experimental Protocols

Protocol 1: Biotransformation of this compound to Nootkatone using a Two-Liquid-Phase System[7]
  • Microorganism Cultivation: Inoculate a suitable microorganism (e.g., a recombinant E. coli expressing a cytochrome P450) into a sterile growth medium. Incubate under optimal conditions (e.g., temperature, shaking) until the desired cell density is reached.

  • Preparation of the Biphasic System: To the cell culture, add a sterile, water-immiscible organic solvent (e.g., dodecane) to create a two-liquid-phase system. A typical ratio is 10-20% (v/v) of the organic phase.

  • Substrate Addition: Dissolve this compound in a small amount of the organic solvent and add it to the culture to the desired final concentration.

  • Biotransformation: Continue incubation under the same conditions. The organic phase acts as a reservoir for the substrate and a sink for the product, minimizing substrate toxicity and product inhibition.

  • Sampling and Analysis: At regular intervals, take samples from the organic phase. Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to determine the concentrations of this compound and nootkatone.

  • Product Recovery: After the reaction is complete, separate the organic phase from the aqueous phase. The nootkatone can then be purified from the organic solvent.

Protocol 2: Photocatalytic Oxidation of this compound using TiO2[6]
  • Reaction Setup: In a glass batch microreactor, add 15 mg of the TiO2 photocatalyst to 10 mL of a 1 x 10⁻² M solution of this compound in acetonitrile.

  • Oxygen Supply: Bubble oxygen through the reaction mixture.

  • Initiation of Reaction: Irradiate the mixture with a UV (365 nm) or visible (400 nm) lamp while maintaining the temperature at 25 °C.

  • Monitoring the Reaction: Take samples at regular intervals and analyze them by GC-MS to monitor the conversion of this compound and the formation of products.

  • Termination of Reaction: Once the desired conversion is achieved, turn off the light source.

  • Work-up: Remove the photocatalyst by centrifugation or filtration. The product mixture in the acetonitrile can then be further analyzed or purified.

Visualizations

DegradationPathways cluster_oxidative Oxidative Degradation This compound This compound Photooxidation Photooxidation (Light, O2, Photocatalyst) This compound->Photooxidation Enzymatic Enzymatic Oxidation (e.g., Cytochrome P450) This compound->Enzymatic Biotransformation Biotransformation (Microorganisms) This compound->Biotransformation Nootkatone Nootkatone Photooxidation->Nootkatone Nootkatol cis/trans-Nootkatol Enzymatic->Nootkatol Enzymatic->Nootkatone Other Other Oxidized Byproducts Enzymatic->Other Biotransformation->Nootkatol Biotransformation->Nootkatone Biotransformation->Other Nootkatol->Nootkatone ExperimentalWorkflow cluster_biotransformation Biotransformation Workflow cluster_photocatalysis Photocatalytic Oxidation Workflow A1 Microorganism Cultivation A2 Two-Liquid-Phase System Setup A1->A2 A3 Substrate (this compound) Addition A2->A3 A4 Incubation & Biotransformation A3->A4 A5 GC-MS Analysis A4->A5 A6 Product Recovery A5->A6 B1 Reaction Setup (this compound, Catalyst, Solvent) B2 Oxygen Supply B1->B2 B3 Irradiation (UV or Visible Light) B2->B3 B4 GC-MS Analysis B3->B4 B5 Catalyst Removal & Product Analysis B4->B5

References

Technical Support Center: Media Optimization for Enhanced Valencene Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for media optimization to enhance valencene production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms used for this compound production?

A1: Saccharomyces cerevisiae (baker's yeast) is a widely used host due to its well-characterized genetics and robustness in industrial fermentations.[1][2] Other promising hosts include Escherichia coli, Rhodobacter sphaeroides, and Corynebacterium glutamicum.[3][4]

Q2: What is the typical starting point for a fermentation medium for this compound production in S. cerevisiae?

A2: A common starting point is a rich medium like YPD (Yeast Extract Peptone Dextrose) for initial strain cultivation and characterization, or a synthetic defined (SD) medium for more controlled studies and when auxotrophic markers are used for selection.[5][6]

Q3: What are the key metabolic pathways involved in this compound biosynthesis?

A3: this compound is a sesquiterpene synthesized from farnesyl pyrophosphate (FPP). FPP is produced through the mevalonate (MVA) pathway in yeast or the methylerythritol phosphate (MEP) pathway in bacteria.[5][6]

Q4: How does the choice of carbon source affect this compound production?

A4: The carbon source significantly impacts the precursor supply for this compound synthesis. While glucose is a common choice, other sugars like galactose or mannitol have been shown to enhance production in certain engineered strains.[7][8][9] For example, using mannitol as a substrate has led to a 3-fold increase in this compound titer compared to glucose in an evolved S. cerevisiae strain.[7]

Q5: Can this compound be toxic to the host cells?

A5: Yes, high concentrations of this compound and other terpenes can be toxic to microbial cells, potentially inhibiting growth and reducing productivity.[10] This is a critical consideration, especially in high-yield production systems.

Troubleshooting Guide

Issue 1: Low or no this compound production.

Possible Cause Troubleshooting Step
Inefficient this compound Synthase - Ensure the this compound synthase gene is codon-optimized for your host organism.- Test different this compound synthase enzymes from various sources (e.g., Callitropsis nootkatensis, Citrus sinensis).[4]
Insufficient Precursor (FPP) Supply - Overexpress key enzymes in the MVA pathway, such as tHMG1 (truncated HMG-CoA reductase) and ERG20 (FPP synthase).[1][2]- Engineer the central metabolism to direct more carbon flux towards acetyl-CoA, the primary precursor for the MVA pathway.
Competing Metabolic Pathways - Down-regulate or knock out genes that divert FPP to other products, such as ERG9 (squalene synthase) and ROX1 (a transcriptional repressor of ergosterol biosynthesis genes).[1][2][6]
Suboptimal Media Composition - Optimize the carbon and nitrogen sources in your medium. A rich medium like YPD may give higher yields than a minimal medium.[5][6]- Systematically evaluate different carbon-to-nitrogen (C/N) ratios.

Issue 2: Poor cell growth and viability.

Possible Cause Troubleshooting Step
This compound Toxicity - Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., n-dodecane) to extract this compound from the culture broth in situ, thereby reducing its concentration in the aqueous phase.[10]- Investigate the use of strains with enhanced tolerance to terpenes.
Suboptimal Fermentation Conditions - Optimize physical parameters such as temperature, pH, and dissolved oxygen. For instance, lowering the cultivation temperature to 25°C has been shown to improve this compound accumulation in some cases.[8][9]
Nutrient Limitation - In fed-batch cultures, ensure a balanced feeding strategy to avoid depletion of essential nutrients.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Inconsistent Inoculum Preparation - Standardize your inoculum preparation protocol, including the age and physiological state of the seed culture.
Variability in Media Preparation - Ensure accurate weighing of media components and consistent pH adjustment.
Genetic Instability of the Engineered Strain - Periodically re-sequence key genetic modifications to ensure they have not been lost or altered, especially after prolonged cultivation.

Data Presentation: Media Composition

Below are examples of commonly used media for S. cerevisiae fermentation. Optimization of these base media is crucial for maximizing this compound production.

Table 1: Composition of Common Yeast Fermentation Media

ComponentYPD Medium (g/L)Synthetic Defined (SD) Medium (g/L)
Yeast Extract10[5][11][12]-
Peptone20[5][11][12]-
Dextrose (Glucose)20[5][11][12]20[13]
Yeast Nitrogen Base (without amino acids)-6.7[13]
Amino Acid Dropout Mix-As required for auxotrophic selection[14]
Agar (for solid media)2020[13]

Table 2: Example of an Optimized Medium for Friedelin (a Triterpenoid) Production in S. cerevisiae (demonstrating potential modifications for terpene production)

ComponentConcentration (g/L)
Glucose50
Yeast Extract10
Peptone30
KH₂PO₄8
MgSO₄·7H₂O6
Source: Adapted from a study on friedelin production, showcasing increased nutrient concentrations for enhanced terpene synthesis.[15]

Experimental Protocols

Protocol 1: Screening of Carbon and Nitrogen Sources

  • Prepare Base Medium: Prepare a minimal or synthetic defined medium lacking a carbon and nitrogen source.

  • Set up Cultures: In a multi-well plate or shake flasks, add the base medium.

  • Add Carbon Sources: To different wells/flasks, add various carbon sources (e.g., glucose, galactose, sucrose, mannitol) to a final concentration of 20 g/L.

  • Add Nitrogen Sources: Similarly, test different nitrogen sources (e.g., ammonium sulfate, urea, peptone, yeast extract) at a fixed concentration.

  • Inoculate: Inoculate all cultures with the this compound-producing strain to the same initial optical density (OD).

  • Incubate: Incubate under standard fermentation conditions (e.g., 30°C, 200 rpm).

  • Analyze: After a set fermentation time (e.g., 72 hours), measure cell density (OD₆₀₀) and this compound titer using GC-MS.

  • Select Optimal Sources: Identify the carbon and nitrogen sources that result in the highest this compound production.

Protocol 2: Optimization of Media Components using Response Surface Methodology (RSM)

  • Factor Selection: Based on initial screening, select the most significant factors affecting this compound production (e.g., concentrations of the best carbon source, nitrogen source, and a key mineral like MgSO₄).

  • Experimental Design: Use a statistical software to create an experimental design, such as a Box-Behnken or Central Composite Design. This will generate a set of experiments with varying concentrations of the selected factors.

  • Perform Fermentations: Carry out the fermentations according to the experimental design.

  • Measure Responses: For each experiment, measure the this compound titer and cell density.

  • Data Analysis: Input the results into the statistical software and perform a regression analysis to fit the data to a polynomial equation.

  • Model Validation: Use the software to generate response surface plots and determine the optimal concentrations of the media components for maximizing this compound production.

  • Verification: Perform a final fermentation using the predicted optimal medium composition to validate the model.

Visualizations

Valencene_Biosynthesis_Pathway cluster_legend Legend AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AtoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P ERG12 Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP ERG8 IPP IPP Mevalonate5PP->IPP MVD1 DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP IPP:e->GPP:w ERG20 FPP FPP IPP:e->FPP:w DMAPP:e->GPP:w GPP:e->FPP:w ERG20 This compound This compound FPP->this compound CnVS Squalene Squalene FPP->Squalene ERG9 Ergosterol Ergosterol Pathway Squalene->Ergosterol AtoB AtoB HMGS HMGS tHMG1 tHMG1 ERG12 ERG12 ERG8 ERG8 MVD1 MVD1 IDI1 IDI1 ERG20_GPP ERG20 ERG20_FPP ERG20 CnVS This compound Synthase (e.g., CnVS) ERG9 ERG9 key_metabolite Key Metabolite precursor Precursor intermediate Intermediate product Final Product enzyme *Key Overexpression Target competing Competing Pathway

Caption: this compound biosynthesis via the Mevalonate (MVA) pathway in engineered S. cerevisiae.

Experimental_Workflow cluster_strain Strain Engineering cluster_media Media Optimization cluster_fermentation Fermentation & Analysis strain_dev Host Strain Selection (e.g., S. cerevisiae) genetic_mod Genetic Modification - Overexpress MVA pathway genes - Knockout competing pathways strain_dev->genetic_mod screening Screening of C & N Sources genetic_mod->screening rsm Response Surface Methodology (RSM) for component concentration optimization screening->rsm fermentation Fed-Batch Fermentation in Optimized Medium rsm->fermentation extraction Two-Phase Extraction (e.g., with n-dodecane) fermentation->extraction analysis GC-MS Analysis of this compound extraction->analysis

Caption: Experimental workflow for enhancing this compound production.

References

Validation & Comparative

Valencene vs. Nootkatone: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two structurally related sesquiterpenes, valencene and nootkatone. While both compounds, prevalent in citrus fruits, exhibit a range of promising therapeutic properties, this document aims to delineate their individual and comparative bioactivities based on available experimental data. This objective analysis is intended to inform further research and drug development efforts.

Overview of Biological Activities

This compound and nootkatone share a common biosynthetic precursor and, consequently, exhibit overlapping biological activities.[1] Both have been investigated for their anti-inflammatory, anti-cancer, and metabolic regulatory effects.[2] However, the extent and mechanisms of these activities can differ, warranting a detailed comparative study. Nootkatone is, in fact, an oxidized derivative of this compound.[3]

Comparative Data on Biological Activities

The following tables summarize the quantitative data available for the key biological activities of this compound and nootkatone. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models and conditions across different studies.

Anti-Inflammatory Activity
CompoundAssay/ModelTarget/EndpointResultReference
This compound Carrageenan-induced paw edema in miceEdema reductionSignificant inhibition at 10, 100, and 300 mg/kg[4]
Carrageenan-induced pleurisy and peritonitis in miceReduction of MPO, IL-1β, and TNF-αSignificant reduction[4]
Nootkatone Carrageenan-induced paw edema in miceEdema reductionSignificant antiedematogenic effects at 10, 100, or 300 mg/kg[1]
Carrageenan-induced pleurisy and peritonitis in miceInhibition of leukocyte recruitment, MPO, IL-1β, and TNF-α productionSignificant inhibition at 10 mg/kg[1][5]
In silico analysisCOX-2 and Histamine H1 receptorFavorable interaction energy, suggesting inhibitory potential[5]
Anti-Cancer Activity
CompoundCell LineAssayIC50 ValueReference
This compound Not specifiedNot specifiedNot specified[6]
Nootkatone A549 (Non-small-cell lung cancer)MTT assayInhibition of cell growth[7]
Colorectal cancer cellsProliferation and colony formation assaysInhibition of proliferation
Metabolic Regulation
CompoundModelKey TargetEffectReference
Nootkatone C2C12 myotubes and miceAMP-activated protein kinase (AMPK)Activation of AMPK, leading to increased energy metabolism and prevention of diet-induced obesity.[8]
db/db mice (Type 2 Diabetes model)AMPK and ERKAmeliorated dysregulated glucose metabolism via AMPK activation and ERK inhibition.
Skin Protective Effects
CompoundModelEffectMechanismReference
This compound NC/Nga mice (atopic dermatitis model)Reduced atopic dermatitis-like skin lesionsInhibition of pro-inflammatory cytokines and chemokines via blockade of the NF-κB pathway.[9]
Nootkatone HaCaT cellsInhibition of TNF-α/IFN-γ-induced chemokine productionInhibition of PKCζ and p38 MAPK signaling pathways leading to NF-κB activation.[10]

Signaling Pathways

The biological activities of this compound and nootkatone are mediated through the modulation of specific signaling pathways. The diagrams below illustrate the key pathways implicated in their anti-inflammatory and metabolic effects.

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.

Valencene_NFkB_Pathway This compound's Inhibition of the NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Nuclear Translocation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Nootkatone and the AMPK Signaling Pathway

Nootkatone's beneficial metabolic effects are primarily attributed to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Nootkatone_AMPK_Pathway Nootkatone's Activation of the AMPK Pathway Nootkatone Nootkatone AMP/ATP ratio AMP/ATP ratio Nootkatone->AMP/ATP ratio Increases AMPK AMPK AMP/ATP ratio->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates ACC ACC AMPK->ACC Inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Promotes

Caption: Nootkatone's activation of the AMPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and nootkatone.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce swelling in the paw of a rodent after injection of carrageenan, an inflammatory agent.

  • Experimental Workflow:

Paw_Edema_Protocol Carrageenan-Induced Paw Edema Assay Workflow Acclimatize Animals Acclimatize Animals Administer Compound Administer Compound Acclimatize Animals->Administer Compound Inject Carrageenan Inject Carrageenan Administer Compound->Inject Carrageenan 1 hour post-administration Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume At regular intervals (e.g., 1, 2, 3, 4 hours) Calculate Edema Inhibition Calculate Edema Inhibition Measure Paw Volume->Calculate Edema Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Detailed Methodology:

    • Animals: Male Swiss mice are typically used.

    • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

    • Grouping: Animals are randomly divided into control and treatment groups.

    • Compound Administration: Test compounds (this compound or nootkatone) are administered orally at various doses (e.g., 10, 100, 300 mg/kg). The control group receives the vehicle.

    • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculation: The percentage of edema inhibition is calculated for each group relative to the control group.

Metabolic Regulation: AMPK Activation Assay (Western Blot)

This in vitro assay determines the ability of a compound to activate AMPK by measuring the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

  • Experimental Workflow:

AMPK_Western_Blot_Workflow AMPK Activation Western Blot Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blotting Western Blotting SDS-PAGE->Western Blotting Detection Detection Western Blotting->Detection

Caption: Workflow for assessing AMPK activation via Western Blot.

  • Detailed Methodology:

    • Cell Culture: C2C12 myoblasts are cultured to confluence and then differentiated into myotubes.[8]

    • Compound Treatment: Differentiated myotubes are treated with various concentrations of nootkatone for a specified period.

    • Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Western Blotting: The separated proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of phosphorylated to total protein.

Conclusion

Both this compound and nootkatone exhibit a compelling range of biological activities with therapeutic potential. While they share similarities in their anti-inflammatory and potential anti-cancer effects, nootkatone has been more extensively studied for its specific role in metabolic regulation through AMPK activation. This compound, on the other hand, shows promise in skin protection through the modulation of the NF-κB pathway.[9]

The lack of direct comparative studies under identical experimental conditions makes it difficult to definitively state which compound is more potent for a specific application. Future research should focus on head-to-head comparisons to elucidate the relative efficacy and to further explore their synergistic potential. The detailed experimental protocols and pathway analyses provided in this guide are intended to facilitate such future investigations.

References

Comparison of Valencene production in different microbial hosts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning demand for the citrus-scented sesquiterpene, valencene, in the food, fragrance, and biofuel industries has spurred the development of sustainable and scalable production methods. Microbial fermentation has emerged as a promising alternative to traditional extraction from citrus fruits, which is often hampered by low yields and high costs. This guide provides an objective comparison of this compound production in various engineered microbial hosts, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Quantitative Comparison of this compound Production

The following table summarizes the key performance metrics for this compound production across different engineered microbial hosts, highlighting the significant advancements made in optimizing these cellular factories.

Microbial HostThis compound Synthase OriginPrecursor PathwayEngineering StrategiesTiter (mg/L)Fermentation ModeReference(s)
Saccharomyces cerevisiae Eryngium glacialeMevalonate (MVA)Combinatorial engineering including precursor supply enhancement, mannitol uptake facilitation, and cofactor regeneration acceleration.5,610Fed-batch[1]
Saccharomyces cerevisiae Callitropsis nootkatensisMevalonate (MVA)Overexpression of MVA pathway genes, downregulation of competing pathways (erg9, rox1), optimization of this compound synthase expression cassette.539.3Fed-batch[2][3]
Saccharomyces cerevisiae Callitropsis nootkatensisMevalonate (MVA)Downregulation of ERG9, knockout of ROX1, overexpression of truncated HMG-CoA reductase (tHMGR).28.9Batch[4]
Rhodobacter sphaeroides Callitropsis nootkatensisMevalonate (MVA) & Methylerythritol Phosphate (MEP)Heterologous expression of CnVS, knockout of competing pathways (phaB, gdhA, ladH), dynamic pathway regulation, and integration of the heterologous MVA pathway.120.53Batch[5][6]
Corynebacterium glutamicum Nootka cypressMethylerythritol Phosphate (MEP)Deletion of endogenous prenyltransferase genes, heterologous expression of FPP synthase (ispA from E. coli or ERG20 from S. cerevisiae) and this compound synthase.2.41Batch[7][8]
Synechocystis sp. PCC 6803 Callitropsis nootkatensisMethylerythritol Phosphate (MEP)Introduction of a heterologous this compound synthase and modification of the native MEP pathway.154Semi-continuous[9]
Synechocystis sp. PCC 6803 Callitropsis nootkatensisMethylerythritol Phosphate (MEP)Deletion of competing pathway genes (shc, sqs), downregulation of carotenoid formation (crtE using CRISPRi), and fusion of FPP synthase and this compound synthase.19 mg/g DCWBatch[10][11]

Signaling Pathways and Experimental Workflows

To visually elucidate the complex biological and experimental processes involved in microbial this compound production, the following diagrams have been generated using the DOT language.

Valencene_Biosynthesis_Pathways cluster_MVA Mevalonate (MVA) Pathway (e.g., S. cerevisiae) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (e.g., E. coli, C. glutamicum) Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 Mevalonate_5P Mevalonate-5-P Mevalonate->Mevalonate_5P Mevalonate_5PP Mevalonate-5-PP Mevalonate_5P->Mevalonate_5PP IPP_MVA IPP Mevalonate_5PP->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA GPP_MVA GPP IPP_MVA->GPP_MVA DMAPP_MVA->GPP_MVA FPP_MVA FPP GPP_MVA->FPP_MVA ERG20 Valencene_MVA This compound FPP_MVA->Valencene_MVA This compound Synthase Competing Pathways (e.g., Ergosterol) Competing Pathways (e.g., Ergosterol) FPP_MVA->Competing Pathways (e.g., Ergosterol) Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP ME_cPP ME-cPP CDP_MEP->ME_cPP HMBPP HMBPP ME_cPP->HMBPP IPP_DMAPP_MEP IPP + DMAPP HMBPP->IPP_DMAPP_MEP GPP_MEP GPP IPP_DMAPP_MEP->GPP_MEP FPP_MEP FPP GPP_MEP->FPP_MEP ispA Valencene_MEP This compound FPP_MEP->Valencene_MEP This compound Synthase Competing Pathways (e.g., Carotenoids) Competing Pathways (e.g., Carotenoids) FPP_MEP->Competing Pathways (e.g., Carotenoids)

Caption: this compound Biosynthesis Pathways in Microbial Hosts.

Experimental_Workflow cluster_Strain_Development Strain Development cluster_Fermentation_Analysis Fermentation and Analysis Host_Selection 1. Host Selection (e.g., S. cerevisiae, E. coli) Gene_Synthesis 2. Gene Synthesis (this compound Synthase, Pathway Genes) Host_Selection->Gene_Synthesis Vector_Construction 3. Vector Construction (Expression Cassettes) Gene_Synthesis->Vector_Construction Transformation 4. Host Transformation Vector_Construction->Transformation Screening 5. Strain Screening & Verification Transformation->Screening Cultivation 6. Cultivation & Fermentation (Shake Flask / Bioreactor) Screening->Cultivation Two_Phase_Extraction 7. Two-Phase Extraction (with n-dodecane) Cultivation->Two_Phase_Extraction Quantification 8. This compound Quantification (GC-MS) Two_Phase_Extraction->Quantification Optimization 9. Process Optimization Quantification->Optimization Optimization->Cultivation Iterative Improvement

Caption: General Experimental Workflow for Microbial this compound Production.

Host_Comparison_Logic Start This compound Production Goal High_Titer High Titer (>1 g/L)? Start->High_Titer Photosynthetic Photosynthetic Production? High_Titer->Photosynthetic No S_cerevisiae S. cerevisiae - GRAS Status - Well-established genetic tools - High titers achieved High_Titer->S_cerevisiae Yes R_sphaeroides R. sphaeroides - Photosynthetic potential - Robust growth Photosynthetic->R_sphaeroides No, but has photosynthetic capabilities Synechocystis Synechocystis sp. - Direct CO2 conversion - Sustainable Photosynthetic->Synechocystis Yes C_glutamicum C. glutamicum - Industrial workhorse - Established fermentation processes R_sphaeroides->C_glutamicum Consider industrial scalability

Caption: Logical Flow for Microbial Host Selection.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the comparison of this compound production.

I. Strain Engineering in Saccharomyces cerevisiae
  • Host Strain: Commonly used laboratory strains include BJ5464 and CEN.PK2-1Ca.[2][12]

  • Gene Synthesis and Plasmid Construction:

    • The this compound synthase gene from Callitropsis nootkatensis (CnVS) is a popular choice due to its high activity.[4]

    • Genes of the MVA pathway, such as a truncated version of HMG-CoA reductase (tHMG1), are often overexpressed to increase the precursor (FPP) pool.[2][4]

    • Expression cassettes are constructed using various promoters and terminators to optimize enzyme expression levels. For instance, the PHXT7 promoter and TTPI1 terminator combination has shown excellent performance for CnVS expression.[2]

  • Genome Editing:

    • The CRISPR/Cas9 system is employed for efficient gene knock-outs and knock-downs.[2][3] A recyclable CRISPR/Cas9 system, for example, can be used for multiple gene edits.[2]

    • Competing pathways are downregulated to channel metabolic flux towards this compound. A key target for downregulation is the squalene synthase gene (erg9), which diverts FPP to ergosterol biosynthesis.[2][4] The transcriptional regulator rox1 is another target for knockout to enhance this compound production.[2][4]

  • Transformation: Standard lithium acetate-based protocols are typically used for yeast transformation.[13]

II. Fermentation and this compound Quantification
  • Cultivation and Fermentation:

    • Shake Flask Cultivation: For initial screening and optimization, strains are often cultivated in shake flasks containing a synthetic defined (SD) medium with glucose.[14] A two-phase cultivation system is commonly used, where an organic solvent like n-dodecane is added to the culture medium to capture the volatile and potentially toxic this compound, thereby improving yields.[14][15][16]

    • Fed-Batch Fermentation: To achieve high-density cultures and high product titers, fed-batch fermentation is performed in bioreactors.[2][14] Key parameters such as temperature (30°C), pH (around 6.0), and dissolved oxygen are controlled.[14] A concentrated glucose solution is fed periodically to sustain cell growth and production.[14]

  • This compound Extraction and Quantification:

    • Extraction: The n-dodecane layer containing the extracted this compound is separated from the culture broth by centrifugation.[14]

    • GC-MS Analysis: The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

      • Chromatographic Separation: A capillary column (e.g., DB-5) is used for separation.[17] The oven temperature program is optimized to achieve good separation of this compound from other compounds. A typical program might start at a lower temperature and ramp up to a higher temperature.[17]

      • Mass Spectrometry Detection: The mass spectrometer is operated in electron ionization (EI) mode.[17] this compound is identified by its characteristic retention time and mass spectrum, which are compared to a pure standard.[17] Quantification is performed by generating a standard curve with known concentrations of a this compound standard.[17]

III. Methodologies for Other Microbial Hosts
  • Rhodobacter sphaeroides :

    • Genetic Manipulation: Engineering strategies involve heterologous expression of this compound synthase and genes from the MVA pathway, along with the knockout of competing pathways.[5][6]

    • Cultivation: Aerobic cultivation is carried out in a suitable mineral medium.[6] Two-phase fermentation with n-dodecane is also employed for this compound recovery.[5]

  • Corynebacterium glutamicum :

    • Metabolic Engineering: The native MEP pathway is engineered to increase the supply of the precursor FPP.[7][8] This often involves the heterologous expression of an FPP synthase.[7][8]

    • Cultivation: Standard complex or defined media are used for cultivation.[8]

  • Synechocystis sp. :

    • Engineering for Photosynthetic Production: This cyanobacterium is engineered to produce this compound directly from CO2.[9] Strategies include the deletion of genes for competing pathways and the downregulation of carotenoid biosynthesis.[10][11]

    • Cultivation: Cultivation is performed in photobioreactors with controlled light and CO2 supply.[9]

This guide provides a comprehensive overview for researchers to compare and select the most suitable microbial host and engineering strategy for their specific this compound production goals. The detailed protocols offer a starting point for experimental design, while the visual diagrams provide a clear conceptual framework.

References

Efficacy of Valencene compared to other natural insect repellents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe insect repellents is a continuous endeavor. While synthetic compounds have long dominated the market, the demand for natural alternatives is growing. This guide provides a comparative analysis of the efficacy of valencene, a sesquiterpene found in citrus fruit peels, against other well-established natural and synthetic insect repellents.

This compound has demonstrated repellent and toxicant effects against various insects, positioning it as a noteworthy natural compound for further investigation and development in the field of insect control.[1][2] This guide synthesizes available experimental data to offer a clear comparison of its performance.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and other common insect repellents against various insect species.

Table 1: Repellency Against Ticks (Ixodes scapularis)

RepellentConcentration (% wt:vol)Repellent Concentration (RC50 in %)Time Post-Treatment (hours)
This compound0.04 - 5.00.3411
This compound-13-ol0.04 - 5.00.07124
DEET0.04 - 5.00.07284

RC50: The concentration at which 50% of ticks are repelled. Data sourced from Dietrich et al., 2006.[3]

Table 2: Repellency Against Red Flour Beetle (Tribolium castaneum)

Quantitative data from the study by Guo et al. (2019) was not available in the reviewed literature. However, the study is cited to show that this compound has a strong repellent effect and obvious contact toxicity against Tribolium castaneum adults, comparable to the powerful commercial pesticide DEET.[1]

Table 3: Repellency Against Mosquitoes (Anopheles minimus)

A 2018 study by Tisgratog et al. reported that this compound, as a constituent of vetiver essential oil, exhibited repellency and irritancy actions against Anopheles minimus at a concentration of less than 5%.[3] Specific quantitative data on percentage repellency and protection time were not available in the reviewed literature.

Table 4: General Efficacy of Other Common Insect Repellents Against Mosquitoes

RepellentActive IngredientConcentrationProtection Time (hours)Target Mosquito Species
DEETN,N-diethyl-3-methylbenzamide23.8%~5Aedes aegypti, Anopheles spp.
PicaridinIcaridin20%~5-8Aedes, Culex, Anopheles spp.
IR3535Ethyl butylacetylaminopropionate20%~4-8Aedes, Culex, Anopheles spp.
Oil of Lemon Eucalyptus (OLE)p-menthane-3,8-diol (PMD)30%~6Aedes, Culex, Anopheles spp.
CitronellaCitronella oil10%<2Various

Protection times can vary significantly based on factors such as formulation, application, and environmental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used in the key studies cited.

Tick Repellency Bioassay (Dietrich et al., 2006)

This study utilized a vertical filter paper bioassay to determine the repellent concentration (RC50) of various compounds against nymphal Ixodes scapularis ticks.

  • Apparatus: A 25 cm long, 5 cm wide strip of Whatman No. 1 filter paper was suspended vertically.

  • Treatment: The lower 5 cm of the filter paper was treated with a specific concentration of the test compound dissolved in acetone. The upper portion remained untreated.

  • Procedure: A single tick nymph was placed at the bottom of the treated area. The tick's movement was observed for 5 minutes.

  • Efficacy Measurement: If the tick crossed the treated area into the untreated zone, the compound was considered not repellent at that concentration. If the tick failed to cross the treated area within the 5-minute observation period, the compound was considered repellent. The RC50 was calculated as the concentration at which 50% of the ticks were repelled.

G cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_outcome Outcome Assessment A 25x5 cm Filter Paper Strip B Lower 5 cm Treated with Test Compound A->B Treatment Application C Upper Untreated Zone D Place Tick Nymph at Bottom of Treated Area E Observe for 5 Minutes D->E F Tick Crosses Treated Area? E->F G Not Repellent F->G Yes H Repellent F->H No

Vertical Filter Paper Bioassay Workflow

Mosquito Repellency Testing (General Protocol)

While a specific, detailed protocol for this compound against mosquitoes was not available in the reviewed literature, standard methods such as the arm-in-cage test are commonly employed to evaluate the efficacy of mosquito repellents.

  • Test Subjects: Human volunteers.

  • Procedure: A defined area on the volunteer's forearm is treated with the test repellent. The treated arm is then exposed to a cage containing a known number of host-seeking female mosquitoes for a set period.

  • Efficacy Measurement: The time until the first confirmed bite (or landing, depending on the study's endpoint) is recorded. This is known as the Complete Protection Time (CPT). The percentage repellency can also be calculated by comparing the number of bites on the treated arm to an untreated control arm.

G cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection cluster_analysis Analysis A Apply Test Repellent to Volunteer's Forearm B Prepare Mosquito Cage (Known Number of Females) C Insert Treated Forearm into Mosquito Cage D Observe for Mosquito Landings/Bites C->D E Record Time to First Confirmed Bite (CPT) D->E F Count Number of Bites over a Set Period D->F G Calculate Mean CPT E->G H Calculate % Repellency (vs. Untreated Control) F->H

Arm-in-Cage Mosquito Repellency Test Workflow

Signaling Pathways and Logical Relationships

The precise mode of action of many insect repellents, including this compound, is still under investigation. However, it is generally understood that repellents interfere with an insect's olfactory system, masking the chemical cues that attract them to a host.

G cluster_host Host cluster_insect Insect cluster_repellent Repellent Action Host Human/Animal Host Attractants Host Odors (CO2, Lactic Acid, etc.) Host->Attractants OlfactoryReceptors Olfactory Receptors Attractants->OlfactoryReceptors Binding (Attraction) Insect Insect Vector (e.g., Mosquito, Tick) Insect->OlfactoryReceptors This compound This compound Blockage Receptor Blockage/ Masking of Host Cues This compound->Blockage Blockage->OlfactoryReceptors Interference

General Mechanism of Repellent Action

Conclusion

The available data suggests that this compound and its derivatives exhibit promising repellent activity against certain arthropods, with efficacy comparable to DEET against ticks in laboratory settings. However, there is a clear need for more comprehensive, quantitative studies to fully evaluate its potential as a broad-spectrum insect repellent, particularly against various mosquito species. Further research focusing on optimal concentrations, formulations, and duration of protection will be critical in determining this compound's place in the arsenal of natural insect repellents.

References

A Comparative Analysis of the In Vitro Antioxidant Activity of Valencene and Limonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant activities of two common terpenes, valencene and limonene. The information presented is based on available experimental data to assist researchers in evaluating their potential applications.

Introduction

This compound, a sesquiterpene, and limonene, a monoterpene, are naturally occurring compounds found predominantly in citrus fruits.[1] Both are recognized for their distinct aromas and are utilized in various commercial applications. Beyond their sensory characteristics, these terpenes have garnered scientific interest for their potential biological activities, including their roles as antioxidants. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous pathological conditions. This guide focuses on the direct comparison of their in vitro antioxidant capacities as determined by common assays.

Quantitative Data Summary

While extensive quantitative data for the in vitro antioxidant activity of limonene is available across various standardized assays, specific quantitative data for this compound from the same assays is less prevalent in the current body of scientific literature. The following table summarizes the available data for limonene to provide a benchmark for its antioxidant potential.

Antioxidant AssayLimonene IC₅₀ / ActivityReference CompoundReference Compound IC₅₀ / Activity
DPPH Radical Scavenging Activity 692.89 µMTrolox153.30 µM
ABTS Radical Scavenging Activity 203.37 µMTrolox146.37 µM
Ferric Reducing Antioxidant Power (FRAP) -589.85 µMTrolox-171.73 µM
Superoxide Radical Scavenging Assay 442.75 µMTrolox105.25 µM
Hydroxyl Radical Scavenging Assay 225.96 µMTrolox-

Note: A lower IC₅₀ value indicates a higher antioxidant activity. For the FRAP assay, a more negative value can indicate stronger reducing power. The data presented for limonene is from a single study for consistency.[2] It is important to note that this compound is also known to possess antioxidant properties.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of antioxidant activity are provided below. These protocols are standardized and widely used in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • A working solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or limonene) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm).

  • A control sample (containing only DPPH solution and solvent) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a graph of scavenging activity versus concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated for a set time (e.g., 6 minutes) at room temperature.

  • The absorbance is measured at the specified wavelength.

  • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalents (TE), which is the concentration of a Trolox solution that has the same antioxidant capacity as the test sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the antioxidant's reducing power.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃).

  • The test compound is added to the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically 593 nm).

  • The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically ferrous sulfate or Trolox.

Signaling Pathways and Experimental Workflows

To visualize the general mechanism of antioxidant action and the workflow of a typical in vitro antioxidant assay, the following diagrams are provided.

Antioxidant_Mechanism Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule Donates electron/ hydrogen atom Antioxidant Antioxidant (this compound or Limonene) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Becomes oxidized

Caption: General mechanism of free radical scavenging by an antioxidant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare Radical Solution (DPPH or ABTS) Mixing Mix Radical Solution with Test Compound Reagent_Prep->Mixing Sample_Prep Prepare Serial Dilutions of this compound/Limonene Sample_Prep->Mixing Incubation Incubate in the Dark Mixing->Incubation Spectrophotometry Measure Absorbance Incubation->Spectrophotometry Calculation Calculate % Inhibition and IC50 Value Spectrophotometry->Calculation

Caption: Workflow for a typical in vitro antioxidant capacity assay.

Conclusion

Based on the available in vitro data, limonene demonstrates antioxidant activity through various mechanisms, including radical scavenging and reducing power.[2] While this compound is reported to have antioxidant properties, a direct quantitative comparison with limonene is challenging due to the limited availability of specific data from standardized assays such as DPPH, ABTS, and FRAP in the public domain. For a conclusive comparative assessment, further studies quantifying the antioxidant capacity of this compound using these standard methods are warranted. Researchers are encouraged to consider the specific experimental context and the type of oxidative stress being investigated when selecting a terpene for its antioxidant properties.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Valencene

Author: BenchChem Technical Support Team. Date: November 2025

Valencene, a common sesquiterpene used in research and development, requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is not only a matter of best practice but also a regulatory necessity. This guide provides essential information for the safe disposal of this compound in a laboratory setting.

Key Safety and Hazard Data for this compound

Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes key quantitative data from safety data sheets (SDS).

PropertyValueSignificance in Disposal
Flash Point 100 °C (212 °F) - Closed Cup[1]While not highly flammable, it is a combustible liquid. Waste should be kept away from heat and ignition sources.
Hazard Statements H304: May be fatal if swallowed and enters airways. H317: May cause an allergic skin reaction.[2]Highlights the health risks. Contaminated materials and containers must be handled as hazardous waste to prevent accidental ingestion or skin contact.

Experimental Protocols for Safe Disposal

Proper disposal of this compound waste is a critical final step in any experimental workflow involving this chemical. The following procedure outlines the necessary steps to ensure safety and compliance.

Step-by-Step Disposal Procedure for this compound Waste:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]

  • Waste Segregation:

    • Do not pour this compound or any solutions containing it down the drain.[4][5] This is a violation of environmental regulations.

    • Segregate this compound waste from other waste streams to prevent dangerous reactions.[6] It should be collected in a designated hazardous waste container.

  • Waste Collection:

    • Collect all liquid this compound waste, including unused product and solutions, in a dedicated, properly labeled waste container. The container should be made of a compatible material, such as glass or a suitable plastic.[4]

    • Solid waste contaminated with this compound, such as absorbent materials from a spill cleanup, filter paper, or contaminated gloves, must also be collected as hazardous chemical waste.[3] Place these materials in a separate, clearly labeled container for solid hazardous waste.[5]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[4] Avoid using abbreviations or general terms like "solvent waste."

    • Indicate the primary hazards, such as "Aspiration Hazard" and "Combustible."

  • Storage of Waste:

    • Keep the waste container tightly closed except when adding waste.[3][4]

    • Store the container in a designated, cool, and well-ventilated satellite accumulation area away from heat sources, sparks, and open flames.[3][6]

    • Ensure the storage area is secure and access is limited to trained personnel.[7][2]

  • Disposal Arrangement:

    • Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health & Safety (EH&S) department to schedule a pickup.[4]

    • Do not attempt to dispose of the waste yourself. This compound waste should be handled by a licensed hazardous waste disposal company.[5]

  • Spill Cleanup:

    • In the event of a small spill, contain the liquid with an inert absorbent material (e.g., sand, vermiculite).[2]

    • Collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

ValenceneDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound Waste (Liquid or Solid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste liquid? B->C D Collect in a dedicated, labeled liquid hazardous waste container. C->D Yes E Collect in a dedicated, labeled solid hazardous waste container. C->E No F Keep container tightly sealed. D->F E->F G Store in a cool, well-ventilated, designated satellite accumulation area. F->G H Contact Environmental Health & Safety (EH&S) for pickup. G->H I Waste is handled by a licensed disposal facility. H->I

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Valencene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling of Valencene in a research and development setting. Adherence to these protocols is essential for ensuring personnel safety and maintaining the integrity of experimental work. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling at a Glance

This compound, a naturally occurring sesquiterpene found in citrus fruits, is a combustible liquid that can cause skin irritation and may be fatal if swallowed and enters the airways.[1] Proper personal protective equipment (PPE) and handling procedures are paramount to mitigate these risks.

Physical and Chemical Properties

A clear understanding of this compound's properties is the first step in safe handling.

PropertyValue
CAS Number 4630-07-3
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Appearance Colorless to pale yellow liquid[2]
Odor Sweet, citrusy, woody[2]
Boiling Point 274 °C (525.2 °F)[3]
Flash Point 100 °C (212 °F)[3]
Density 0.92 g/mL at 25 °C
Solubility Insoluble in water; Soluble in ethanol and other organic solvents.
Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[2][4][5] Therefore, it is critical to handle this compound in a well-ventilated area and use engineering controls to minimize inhalation exposure.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which can cause irritation.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not required under normal conditions with adequate ventilation. In case of spills or insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of high concentrations of vapor, which may cause respiratory irritation.

Experimental Workflow for Safe Handling of this compound

This section outlines the standard operating procedure for the use of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate aerosols or involve heating.

  • Ignition Sources: Keep this compound away from open flames, sparks, and hot surfaces.[6] It is a combustible liquid.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

Handling and Use
  • Dispensing: Use a calibrated pipette or a graduated cylinder to dispense the required amount of this compound. Avoid pouring directly from the main container to minimize the risk of spills.

  • Mixing: When mixing with other substances, add this compound slowly to avoid splashing.

  • Heating: If heating is required, use a water bath or a heating mantle with a temperature controller. Do not heat over an open flame.

Storage
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Temperature: Store at room temperature unless otherwise specified on the safety data sheet.

Spill Management
  • Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent the spill from entering drains. Contain the spill and absorb it with an inert material.

  • Ventilation: Ensure adequate ventilation during the cleanup process.

Disposal Plan
  • Waste Characterization: this compound waste should be considered hazardous waste.

  • Containerization: Collect waste in a properly labeled, sealed container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[4]

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and steps for the safe handling of this compound.

Valencene_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment start Start: Receive this compound check_sds Review Safety Data Sheet (SDS) start->check_sds don_ppe Don Appropriate PPE check_sds->don_ppe prep_work_area Prepare Ventilated Work Area don_ppe->prep_work_area dispense Dispense Required Amount prep_work_area->dispense experiment Perform Experiment dispense->experiment spill_check Spill Occurred? experiment->spill_check cleanup_spill Follow Spill Management Protocol spill_check->cleanup_spill Yes decontaminate Decontaminate Work Area & Glassware spill_check->decontaminate No cleanup_spill->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove and Dispose/Clean PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end End of Procedure

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valencene
Reactant of Route 2
Valencene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.